molecular formula C8H8N4O3 B7739557 2-Nitrobenzaldehyde semicarbazone CAS No. 16604-43-6

2-Nitrobenzaldehyde semicarbazone

Cat. No.: B7739557
CAS No.: 16604-43-6
M. Wt: 208.17 g/mol
InChI Key: OEOKLBSECDAYSM-BJMVGYQFSA-N
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Description

2-Nitrobenzaldehyde semicarbazone is a useful research compound. Its molecular formula is C8H8N4O3 and its molecular weight is 208.17 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[(E)-(2-nitrophenyl)methylideneamino]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O3/c9-8(13)11-10-5-6-3-1-2-4-7(6)12(14)15/h1-5H,(H3,9,11,13)/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEOKLBSECDAYSM-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101016461
Record name 2-Nitrobenzaldehyde semicarbazone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16004-43-6, 16604-43-6
Record name 2-Nitrobenzaldehyde semicarbazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Nitrobenzaldehyde semicarbazone
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Biological activities of 2-Nitrobenzaldehyde semicarbazone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Biological Activities of 2-Nitrobenzaldehyde (B1664092) Semicarbazone Derivatives

Executive Summary: Semicarbazones are a versatile class of Schiff bases known for their wide spectrum of biological activities. Derivatives of 2-nitrobenzaldehyde semicarbazone, in particular, have garnered interest within the scientific community for their potential as antimicrobial and anticancer agents. The presence of the nitro group and the semicarbazone moiety contributes to their chemical reactivity and biological efficacy. This document provides a comprehensive overview of the synthesis, biological activities, and underlying mechanisms of these compounds. It includes structured quantitative data, detailed experimental protocols for key biological assays, and visualizations of synthetic and experimental workflows, as well as relevant signaling pathways, to serve as a technical resource for researchers and professionals in drug development.

Introduction

Semicarbazones are compounds containing the functional group R¹R²C=NNHC(=O)NR³R⁴. They are typically formed by the condensation reaction of an aldehyde or ketone with a semicarbazide (B1199961). The resulting azomethine group (-C=N-) is crucial for their biological activity. When the aldehyde is 2-nitrobenzaldehyde, the resulting semicarbazone derivatives possess a unique electronic and structural profile that makes them promising candidates for therapeutic applications. These compounds have been investigated for a range of activities, including antibacterial, antifungal, and anticancer properties.[1] Furthermore, this compound serves as a critical analytical marker for the detection of the banned antibiotic nitrofurazone (B1679002) in food products of animal origin.[2] This guide delves into the core scientific data and methodologies associated with this promising class of compounds.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is primarily achieved through a straightforward condensation reaction. The process involves reacting 2-nitrobenzaldehyde with semicarbazide hydrochloride in an appropriate solvent, often an alcohol like ethanol (B145695). The reaction is typically carried out under reflux with a catalytic amount of acid or in the presence of a base like sodium acetate (B1210297) to neutralize the HCl salt of the semicarbazide.

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product 2-Nitrobenzaldehyde 2-Nitrobenzaldehyde Solvent Ethanol 2-Nitrobenzaldehyde->Solvent Semicarbazide HCl Semicarbazide HCl Semicarbazide HCl->Solvent Condition Reflux Solvent->Condition Product 2-Nitrobenzaldehyde Semicarbazone Condition->Product

General Synthesis Workflow.

Biological Activities

Antimicrobial Activity

Semicarbazones are well-documented for their antimicrobial potential.[1] While specific data for this compound is limited in publicly accessible literature, studies on the isomeric 3-nitrobenzaldehyde (B41214) semicarbazone and its metal complexes provide valuable insight into the potential efficacy of this class. The antibacterial activity is often enhanced upon chelation with metal ions.

The data below shows the antibacterial activity of 3-nitrobenzaldehyde semicarbazone (L) and its copper (Cu(II)) and nickel (Ni(II)) complexes, measured as the diameter of the zone of inhibition.

CompoundConcentration (mol/L)Zone of Inhibition (mm) vs S. aureus (Gram +)Zone of Inhibition (mm) vs E. coli (Gram -)
Ligand (L)2 x 10⁻³98
[Cu(L)₂]Cl₂2 x 10⁻³1310
[Ni(L)₂]Cl₂2 x 10⁻³1613
Data adapted from a study on 3-nitrobenzaldehyde semicarbazone, an isomer of the title compound class.[3]

The results indicate that the metal complexes exhibit greater antibacterial activity than the ligand alone, with the nickel complex showing the highest efficacy against both bacterial strains tested.[3]

Anticancer Activity

Nitrobenzaldehyde derivatives have emerged as potential anticancer agents through novel mechanisms. One such mechanism involves leveraging the acidic tumor microenvironment. Upon injection into a tumor, nitrobenzaldehyde can act as a "caged" proton (H⁺) carrier.[4] When activated by a specific wavelength of UV light, it releases the proton, causing rapid intracellular acidification, which in turn triggers apoptosis (programmed cell death) in cancer cells.[4] This photodynamic approach offers high spatial and temporal control, minimizing damage to surrounding healthy tissue.

Other Applications

Beyond its potential therapeutic uses, this compound is a crucial reference standard in analytical chemistry. It is used as a derivatized marker to detect and quantify residues of the banned nitrofuran antibiotic, nitrofurazone, in food products like animal muscle tissues and milk. This is essential for food safety and regulatory compliance.

Key Experimental Protocols

General Synthesis of this compound

This protocol describes a general method for synthesizing the title compound.

  • Dissolution: Dissolve equimolar amounts of 2-nitrobenzaldehyde and semicarbazide hydrochloride in absolute ethanol.

  • Reaction: Add a slight molar excess of a base (e.g., sodium acetate) to the solution to act as a catalyst and neutralize HCl.

  • Reflux: Heat the reaction mixture under reflux for 3-4 hours with constant stirring.

  • Precipitation: After reflux, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Isolation: Filter the solid precipitate using vacuum filtration and wash with cold ethanol to remove unreacted starting materials.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture) to obtain the pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as TLC, melting point determination, FT-IR, ¹H NMR, and mass spectrometry.

Antimicrobial Susceptibility Testing

The antimicrobial activity can be assessed using the following methods.

4.2.1 Agar (B569324) Well Diffusion Method This method provides a qualitative or semi-quantitative measure of antimicrobial activity.[3]

  • Media Preparation: Prepare Mueller-Hinton agar (MHA) plates.

  • Inoculation: Spread a standardized suspension (e.g., 0.5 McFarland standard) of the target bacterium evenly across the surface of the MHA plate.

  • Well Creation: Create uniform wells (e.g., 6 mm diameter) in the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a solvent like DMSO) into each well. A solvent control (DMSO only) must be included.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) in millimeters.

4.2.2 Minimum Inhibitory Concentration (MIC) Determination This method determines the lowest concentration of a compound that inhibits visible microbial growth.[1]

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which no growth is observed.

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[5]

G A 1. Seed cancer cells in a 96-well plate. Incubate 24h. B 2. Treat cells with various concentrations of the derivative. A->B C 3. Incubate for a specified period (e.g., 48h or 72h). B->C D 4. Add MTT solution to each well. Incubate for 4h. C->D E 5. Viable cells convert yellow MTT to purple formazan (B1609692) crystals. D->E F 6. Solubilize formazan crystals with DMSO or other solvent. E->F G 7. Measure absorbance at ~570nm using a microplate reader. F->G H 8. Calculate % viability and determine IC50 value. G->H

Workflow for the MTT Cytotoxicity Assay.

Signaling Pathways in Anticancer Activity

The anticancer effect of nitrobenzaldehyde derivatives can be mediated through the induction of apoptosis. Apoptosis can be initiated via two primary routes: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of effector caspases (like Caspase-3), which are proteases that execute the dismantling of the cell. The intracellular acidification caused by photo-activated 2-nitrobenzaldehyde is a stress signal that can trigger the intrinsic pathway.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Ligand Death Ligand (e.g., TRAIL) Receptor Death Receptor (e.g., DR4/5) Ligand->Receptor DISC DISC Formation Receptor->DISC ProCasp8 Pro-Caspase-8 DISC->ProCasp8 Casp8 Active Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Stress Intracellular Stress (e.g., Acidification) Mito Mitochondria Stress->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome ProCasp9 Pro-Caspase-9 Apoptosome->ProCasp9 Casp9 Active Caspase-9 ProCasp9->Casp9 Casp9->ProCasp3 Casp3 Active Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Converging Pathways of Apoptosis.

Conclusion

This compound derivatives represent a class of compounds with significant, albeit still developing, therapeutic potential. Their straightforward synthesis and versatile biological profile make them attractive scaffolds for further investigation in medicinal chemistry. The available data, particularly from isomeric compounds, strongly suggests potential efficacy against bacterial pathogens and cancer cells. Future research should focus on synthesizing a broader range of these derivatives and conducting systematic quantitative evaluations of their biological activities to establish clear structure-activity relationships. The unique photo-activated mechanism for inducing cancer cell apoptosis highlights a particularly innovative avenue for targeted drug development. This guide provides a foundational resource to support and encourage such continued research efforts.

References

Spectroscopic Analysis of 2-Nitrobenzaldehyde Semicarbazone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Nitrobenzaldehyde semicarbazone, a derivative of semicarbazide (B1199961). This compound is of significant interest in analytical chemistry, particularly as a metabolite marker for the detection of the banned antibiotic, nitrofurazone.[1] A thorough understanding of its spectroscopic properties is crucial for its application in research and quality control.

Molecular Structure and Properties

This compound is formed through a condensation reaction between 2-Nitrobenzaldehyde and semicarbazide. The resulting structure incorporates a nitro group on the benzene (B151609) ring and a semicarbazone moiety, which is a Schiff base.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₈N₄O₃[3][4]
Molecular Weight208.17 g/mol [3][4]
AppearanceYellow to green solid[5]
Melting Point> 238°C[5]
SolubilitySlightly soluble in DMSO and Methanol[5]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a condensation reaction. The following protocol is adapted from a general method for semicarbazone synthesis.[2]

Materials:

Procedure:

  • Dissolve 1 mmol of 2-Nitrobenzaldehyde in a suitable volume of ethanol.

  • In a separate flask, prepare a solution of 1.1 mmol of semicarbazide hydrochloride and 1.5 mmol of sodium acetate in a minimal amount of water.

  • Add the semicarbazide solution to the 2-Nitrobenzaldehyde solution with stirring.

  • The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion, the precipitated product is collected by filtration.

  • The crude product is washed with cold water and then with a small amount of cold ethanol to remove unreacted starting materials.

  • The purified this compound is dried under vacuum.

Spectroscopic Characterization

A multi-spectroscopic approach is employed to elucidate the structure and purity of this compound.

Mass Spectrometry

Mass spectrometry confirms the molecular weight and provides information about the fragmentation pattern of the molecule.

Table 2: Mass Spectrometry Data for this compound

ParameterValueReference
Ionization ModeElectrospray Ionization (ESI)
Precursor Ion [M+H]⁺ (m/z)209.0669[3]
Major Fragment Ions (m/z)192, 191, 166[3]
Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 3: UV-Vis Spectral Data

λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Solvent
Data not availableData not availableData not available
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic peaks for the N-H, C=O, C=N, and NO₂ functional groups. A study on the related compound, m-nitrobenzaldehyde thiosemicarbazone, showed N-H stretching frequencies around 3396 and 3246 cm⁻¹ and a strong C=N stretching band at 1623 cm⁻¹.[7]

Table 4: FT-IR Spectral Data

Wavenumber (cm⁻¹)Assignment
Data not availableN-H stretch (Amide)
Data not availableC-H stretch (Aromatic)
Data not availableC=O stretch (Amide I)
Data not availableC=N stretch (Imine)
Data not availableN-O stretch (Nitro group, asymmetric)
Data not availableN-O stretch (Nitro group, symmetric)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule. Although complete assigned spectra for this compound were not found in the search results, the expected chemical shifts can be inferred from the structure.

Table 5: ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityAssignment
Data not availableAromatic protons
Data not availableCH=N proton
Data not availableNH proton
Data not availableNH₂ protons

Table 6: ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
Data not availableAromatic carbons
Data not availableC=N carbon
Data not availableC=O carbon

Workflow and Data Relationships

The following diagrams illustrate the synthesis and analytical workflow for this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_purification Purification 2-Nitrobenzaldehyde 2-Nitrobenzaldehyde Condensation Condensation 2-Nitrobenzaldehyde->Condensation Semicarbazide_HCl Semicarbazide HCl Semicarbazide_HCl->Condensation Sodium_Acetate Sodium Acetate Sodium_Acetate->Condensation 2-NBS 2-Nitrobenzaldehyde Semicarbazone Condensation->2-NBS Filtration Filtration 2-NBS->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying

Caption: Synthesis workflow for this compound.

Spectroscopic_Analysis_Workflow cluster_spectroscopy Spectroscopic Techniques cluster_data Derived Information Sample 2-Nitrobenzaldehyde Semicarbazone Sample MS Mass Spectrometry (MS) Sample->MS UV_Vis UV-Vis Spectroscopy Sample->UV_Vis FT_IR FT-IR Spectroscopy Sample->FT_IR NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Mol_Weight Molecular Weight & Fragmentation MS->Mol_Weight Electronic_Transitions Electronic Transitions UV_Vis->Electronic_Transitions Functional_Groups Functional Groups FT_IR->Functional_Groups Chemical_Structure Detailed Chemical Structure NMR->Chemical_Structure

Caption: Relationship between spectroscopic methods and structural information.

References

In-depth Technical Guide on the Crystal Structure of 2-Nitrobenzaldehyde Semicarbazone: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Following a comprehensive literature search, a specific single-crystal X-ray structure for 2-Nitrobenzaldehyde semicarbazone could not be located in publicly accessible databases. Consequently, this guide provides a generalized, yet detailed, technical framework based on the synthesis of its precursors and the crystallographic analysis of analogous compounds. The experimental protocols and data presented herein are illustrative and would necessitate empirical validation for the title compound.

Synthesis of this compound

The synthesis of this compound would typically proceed via a condensation reaction between 2-Nitrobenzaldehyde and semicarbazide (B1199961) hydrochloride.

Experimental Protocol: Synthesis of 2-Nitrobenzaldehyde

Several methods for the synthesis of 2-Nitrobenzaldehyde have been reported. One common approach involves the nitration of benzaldehyde, which primarily yields the meta-isomer and requires subsequent separation.[1] More direct routes often start from 2-nitrotoluene. A patented method describes the oxidation of an alkali metal salt of 2-nitrophenylpyruvic acid with potassium permanganate.

A general laboratory-scale synthesis of this compound would likely involve the following steps:

  • Dissolution of Reactants: Semicarbazide hydrochloride and a buffering agent (e.g., sodium acetate) are dissolved in a suitable solvent, typically a mixture of ethanol (B145695) and water.

  • Addition of Aldehyde: A solution of 2-Nitrobenzaldehyde in the same solvent is added dropwise to the semicarbazide solution with stirring.

  • Reaction: The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period of 1 to 3 hours to ensure complete reaction.

  • Precipitation and Isolation: Upon cooling, the this compound product is expected to precipitate out of the solution. The solid product is then collected by filtration, washed with cold solvent to remove impurities, and dried under vacuum.

Single Crystal Growth for X-ray Diffraction

Growing single crystals of sufficient quality is a critical step for X-ray crystallographic analysis.

Experimental Protocol: Crystallization

  • Solvent Selection: A range of solvents and solvent mixtures (e.g., ethanol, methanol, acetone, ethyl acetate, and their aqueous mixtures) would be screened to find a suitable system where the compound has moderate solubility.

  • Crystallization Techniques:

    • Slow Evaporation: A saturated solution of the compound is prepared in the chosen solvent and left undisturbed in a loosely covered container to allow for slow evaporation of the solvent.

    • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a less volatile solvent in which the compound is poorly soluble. The vapor of the more volatile solvent slowly diffuses into the less volatile one, leading to gradual crystallization.

    • Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled to room temperature or below.

Single-Crystal X-ray Diffraction Analysis

This technique is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.

Experimental Protocol: Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms. X-rays of a specific wavelength (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal. The intensities of the diffraction spots are integrated.

  • Structure Solution and Refinement: The initial crystal structure is solved using direct methods or Patterson methods. The resulting atomic model is then refined against the experimental diffraction data to improve the fit between the calculated and observed structure factors. This refinement process yields the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Expected Molecular and Crystal Structure Features

Based on the structures of similar semicarbazone and nitrobenzaldehyde derivatives, the following features can be anticipated for this compound:

  • Molecular Geometry: The molecule is expected to be largely planar, although the nitro group may be twisted out of the plane of the benzene (B151609) ring due to steric hindrance with the adjacent semicarbazone moiety.[2]

  • Intermolecular Interactions: Hydrogen bonding is expected to be a dominant intermolecular force, with the N-H groups of the semicarbazide portion acting as hydrogen bond donors and the oxygen atoms of the nitro and carbonyl groups, as well as the nitrogen atoms, acting as acceptors. These interactions would likely link the molecules into extended networks in the solid state.

Data Presentation (Illustrative)

While specific data for the title compound is unavailable, the following tables illustrate how the quantitative crystallographic data would be presented.

Table 1: Crystal Data and Structure Refinement Details (Hypothetical)

ParameterValue (Hypothetical)
Empirical formulaC₈H₈N₄O₃
Formula weight208.17
Temperature150(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.123(4) Å, α = 90°b = 8.456(2) Å, β = 98.76(3)°c = 11.234(5) Å, γ = 90°
Volume948.1(5) ų
Z4
Density (calculated)1.458 Mg/m³
Absorption coefficient0.118 mm⁻¹
F(000)432
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.50 to 28.00°
Reflections collected5432
Independent reflections2189 [R(int) = 0.0345]
Completeness to theta = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2189 / 0 / 137
Goodness-of-fit on F²1.045
Final R indices [I>2sigma(I)]R1 = 0.0456, wR2 = 0.1123
R indices (all data)R1 = 0.0587, wR2 = 0.1245

Table 2: Selected Bond Lengths (Å) and Angles (°) (Hypothetical)

BondLength (Å)AngleAngle (°)
O1-N41.225(2)O1-N4-O2123.4(2)
O2-N41.231(2)O1-N4-C7118.2(2)
N1-C81.345(3)O2-N4-C7118.4(2)
N2-N31.378(2)C8-N1-N2121.5(2)
N2-C11.289(3)N1-N2-N3117.8(2)
C1-C21.467(3)N1-N2-C1119.5(2)
C2-C71.398(3)N3-N2-C1122.7(2)
C7-N41.472(3)C1-C2-C3122.1(2)
C8-O31.245(3)C1-C2-C7118.3(2)

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow from synthesis to structural analysis.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Crystallization cluster_characterization Characterization & Analysis S1 2-Nitrobenzaldehyde S3 Condensation Reaction S1->S3 S2 Semicarbazide HCl S2->S3 S4 Crude Product S3->S4 P1 Recrystallization S4->P1 P2 Single Crystal Growth P1->P2 C1 Single-Crystal X-ray Diffraction P2->C1 C2 Structure Solution & Refinement C1->C2 C3 Crystallographic Data C2->C3

References

A Technical Guide to the Solubility of 2-Nitrobenzaldehyde Semicarbazone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Nitrobenzaldehyde (B1664092) semicarbazone (C₈H₈N₄O₃, CAS No: 16004-43-6) is a derivative of semicarbazide.[1] Its primary application is in analytical chemistry, where it serves as a marker metabolite for detecting the banned antibiotic nitrofurazone.[1] Understanding its solubility is crucial for developing analytical standards, optimizing reaction conditions for its synthesis, and for its handling and storage. This guide provides a framework for the systematic determination of the solubility of 2-nitrobenzaldehyde semicarbazone in various organic solvents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
Molecular FormulaC₈H₈N₄O₃[2]
Molecular Weight208.17 g/mol [2][3]
AppearanceYellow to green solid[3]
Melting Point>238°C[3]
IUPAC Name[(E)-(2-nitrophenyl)methylideneamino]urea[2]

Solubility Data

Quantitative solubility data for this compound in a range of organic solvents is sparse in the literature. The following table summarizes the available qualitative information.

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Slightly soluble[3]
MethanolSlightly soluble[3]

The precursor, 2-nitrobenzaldehyde, is reported to be soluble in ethanol, acetone, and dichloromethane, with low solubility in water.[4] While not directly applicable to the semicarbazone derivative, this may provide some indication of suitable solvent classes for further investigation.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the equilibrium solubility of this compound, synthesized from established "shake-flask" methods.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Temperature-controlled orbital shaker or water bath

  • Thermostatically controlled centrifuge

  • Calibrated thermometers

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure

Step 1: Preparation of Saturated Solutions

  • Add an excess amount of this compound to a series of vials, ensuring that there is more solid than will dissolve.

  • Add a known volume of the selected organic solvent to each vial.

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended. The presence of undissolved solid material at the end of this period is essential to confirm that the solution is saturated.

Step 2: Phase Separation

  • After the equilibration period, remove the vials from the shaker.

  • Allow the vials to stand for a short period to allow the excess solid to settle.

  • To separate the saturated solution from the undissolved solid, centrifugation is the preferred method. Centrifuge the vials at a high speed (e.g., 10,000 rpm) for a set time (e.g., 10-20 minutes) while maintaining the experimental temperature.

  • Alternatively, filtration using a syringe filter chemically compatible with the solvent can be used. Ensure the filter is pre-warmed to the experimental temperature to prevent precipitation.

Step 3: Sample Analysis

  • Carefully withdraw an aliquot of the clear supernatant from the centrifuged sample or the filtrate.

  • Accurately dilute the aliquot with the same solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

  • Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

  • Calculate the original concentration of the saturated solution, accounting for the dilution factor. The solubility is typically expressed in mg/mL or g/100mL.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of the solubility of this compound.

Solubility_Workflow cluster_prep Preparation of Saturated Solution cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result start Add excess this compound to vial add_solvent Add known volume of organic solvent start->add_solvent equilibrate Equilibrate in temperature-controlled shaker (24-48h) add_solvent->equilibrate centrifuge Centrifuge at constant temperature equilibrate->centrifuge filtrate Alternatively, filter with a suitable syringe filter aliquot Withdraw aliquot of supernatant/filtrate centrifuge->aliquot dilute Dilute sample to fall within calibration range aliquot->dilute quantify Quantify concentration (e.g., HPLC, UV-Vis) dilute->quantify calculate Calculate solubility (mg/mL or g/100mL) quantify->calculate

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is currently limited in publicly accessible literature, this guide provides a robust and detailed experimental protocol to enable researchers to generate this critical data. The presented methodology, based on the well-established shake-flask method, ensures the determination of equilibrium solubility, which is fundamental for applications in analytical chemistry and drug development. Adherence to a standardized protocol will facilitate the generation of high-quality, comparable data, thereby enriching the collective understanding of this important compound's physicochemical properties.

References

Thermal Stability Profile of 2-Nitrobenzaldehyde Semicarbazone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 2-Nitrobenzaldehyde (B1664092) Semicarbazone. Due to the limited availability of direct thermal analysis data for this specific compound, this guide presents its known physicochemical properties and leverages a detailed thermal analysis of the structurally analogous compound, 5-Nitro-2-Furaldehyde Semicarbazone, as a comparative case study. This approach offers valuable insights into the potential thermal behavior and decomposition pathways of 2-Nitrobenzaldehyde Semicarbazone. The guide includes detailed experimental protocols for the synthesis of the title compound and for standard thermal analysis techniques, supplemented with graphical representations of the synthetic route and analytical workflow.

Introduction

This compound is a derivative of 2-nitrobenzaldehyde and semicarbazide (B1199961). Semicarbazones are a class of compounds known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and other fine chemicals. The presence of the nitro group in the ortho position of the benzene (B151609) ring can significantly influence the molecule's stability and reactivity. Understanding the thermal stability of this compound is crucial for its safe handling, storage, and application in various chemical processes, particularly in drug development where thermal processing steps are common.

This guide summarizes the available data on the physicochemical properties of this compound and provides a detailed examination of the thermal decomposition of a closely related nitrofuran derivative to infer its thermal stability characteristics.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for the handling and characterization of the compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₈N₄O₃[1]
Molecular Weight 208.17 g/mol [1]
Appearance Yellow to green solid[2]
Melting Point > 238 °C[2]
Solubility Slightly soluble in DMSO and Methanol[2]
Decomposition Temperature Not determined, but formation of toxic gases is possible during heating.[3]

Comparative Thermal Analysis: A Case Study of 5-Nitro-2-Furaldehyde Semicarbazone

In the absence of direct thermal analysis data for this compound, this section details the thermal decomposition of 5-Nitro-2-Furaldehyde Semicarbazone (Nitrofurazone), a compound with a similar semicarbazone side chain and a nitro-substituted heterocyclic ring. The data, obtained from Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), provides a strong indication of the potential thermal behavior of this compound.

Table 2: Thermal Decomposition Data for 5-Nitro-2-Furaldehyde Semicarbazone

ParameterValueAnalytical Method
Melting Point 243.35 °C (516.5 K)DTA / DSC
Decomposition Onset Temperature ~243.35 °C (516.5 K)TGA / DTA
Maximum Decomposition Temperature 243.35 °C (516.5 K)TGA / DTA
Weight Loss (at max. decomposition) 67%TGA
Enthalpy of Decomposition (ΔH) 326.93 kJ/molDSC
Further Decomposition Events Weak endothermic effects at 490 °C and 575 °C; Exothermic process at 840 °CDTA

Source: Adapted from the study on the thermal decomposition of 5-Nitro-2-Furaldehyde Semicarbazone.

The study concluded that the thermal decomposition of 5-Nitro-2-Furaldehyde Semicarbazone involves the cleavage of the C-NO₂ and the side chain C-C bonds, leading to the separation of the azomethine sequence and the nitro group. A similar decomposition pathway can be hypothesized for this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for the thermal analysis techniques used to study its stability.

Synthesis of this compound

This protocol is a general procedure for the synthesis of semicarbazones from aldehydes, adapted for the specific synthesis of the title compound.

Materials:

  • 2-Nitrobenzaldehyde

  • Semicarbazide hydrochloride

  • Anhydrous sodium acetate (B1210297)

  • Ethanol

  • Water

  • Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve an equimolar amount of semicarbazide hydrochloride in water.

  • Add a solution of sodium acetate (in a slight molar excess to the semicarbazide hydrochloride) in water to the semicarbazide solution.

  • In a separate beaker, dissolve 2-Nitrobenzaldehyde in a minimal amount of ethanol.

  • Add the ethanolic solution of 2-Nitrobenzaldehyde dropwise to the aqueous solution of semicarbazide with constant stirring.

  • If a precipitate does not form immediately, gently warm the mixture on a water bath for a few minutes.

  • Cool the mixture in an ice bath to facilitate complete precipitation of the semicarbazone.

  • Collect the solid product by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain pure this compound.

  • Dry the purified crystals in a desiccator.

Thermal Analysis Techniques

The following are generalized protocols for the thermal analysis techniques that would be employed to study the thermal stability of this compound.

Objective: To measure the change in mass of the sample as a function of temperature.

Procedure:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Accurately weigh a small sample (typically 5-10 mg) of this compound into a tared TGA pan (e.g., alumina (B75360) or platinum).

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

  • Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Record the mass loss as a function of temperature.

Objective: To measure the temperature difference between the sample and an inert reference as a function of temperature.

Procedure:

  • Calibrate the DTA instrument.

  • Place a weighed sample (typically 5-10 mg) into a sample crucible and an equal mass of an inert reference material (e.g., calcined alumina) into a reference crucible.

  • Place both crucibles in the DTA cell.

  • Heat the sample and reference at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

  • Record the differential temperature (ΔT) as a function of the sample temperature.

Objective: To measure the heat flow into or out of a sample as a function of temperature or time.

Procedure:

  • Calibrate the DSC instrument with appropriate standards (e.g., indium).

  • Accurately weigh a small sample (typically 2-5 mg) into a DSC pan and hermetically seal it.

  • Place the sample pan and an empty, sealed reference pan in the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

  • Record the heat flow as a function of temperature. The integral of the peak area corresponds to the enthalpy change of the thermal event.

Visualizations

The following diagrams illustrate the synthesis, a hypothetical thermal decomposition pathway, and the experimental workflow for thermal stability analysis.

Synthesis_of_2_Nitrobenzaldehyde_Semicarbazone cluster_reactants Reactants cluster_process Reaction cluster_products Products 2-Nitrobenzaldehyde 2-Nitrobenzaldehyde Condensation Condensation 2-Nitrobenzaldehyde->Condensation Semicarbazide Semicarbazide Semicarbazide->Condensation 2-Nitrobenzaldehyde_Semicarbazone 2-Nitrobenzaldehyde Semicarbazone Condensation->2-Nitrobenzaldehyde_Semicarbazone + H₂O Water Water

Caption: Synthesis of this compound.

Thermal_Decomposition_Pathway Start 2-Nitrobenzaldehyde Semicarbazone Heat Heat (>238 °C) Start->Heat Decomposition Thermal Decomposition Heat->Decomposition Products Gaseous Products (e.g., NOx, CO, CO₂) Decomposition->Products Residue Charred Residue Decomposition->Residue

Caption: Hypothetical Thermal Decomposition Pathway.

Thermal_Stability_Analysis_Workflow Sample 2-Nitrobenzaldehyde Semicarbazone Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DTA Differential Thermal Analysis (DTA) Sample->DTA DSC Differential Scanning Calorimetry (DSC) Sample->DSC Data_Analysis Data Analysis TGA->Data_Analysis DTA->Data_Analysis DSC->Data_Analysis Report Thermal Stability Report Data_Analysis->Report

Caption: Experimental Workflow for Thermal Stability Analysis.

Conclusion and Future Work

This technical guide has summarized the currently available information on the thermal stability of this compound. While its high melting point suggests considerable stability at ambient temperatures, the lack of direct thermal analysis data necessitates a cautious approach when subjecting the compound to elevated temperatures. The comparative analysis with 5-Nitro-2-Furaldehyde Semicarbazone indicates that decomposition is likely to occur at or near its melting point, with the evolution of gaseous byproducts.

Future research should focus on conducting comprehensive thermal analyses (TGA, DTA, and DSC) on this compound to obtain precise data on its decomposition profile, including onset temperature, weight loss stages, and enthalpy of decomposition. Such studies are imperative for establishing safe handling and processing parameters for this compound in research and industrial applications.

References

2-Nitrobenzaldehyde semicarbazone CAS number and physical constants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2-Nitrobenzaldehyde (B1664092) semicarbazone, a key analytical standard used in the detection of nitrofuran antibiotic residues.

Core Compound Identification

CAS Number: 16004-43-6[1][2]

Synonyms: 2-NP-SCA, 4-(2-Nitrobenzylidene)semicarbazide, o-Nitrobenzaldehyde semicarbazone[1][2]

Isotopically labeled variants are also utilized as internal standards in quantitative analysis, including:

  • 2-Nitrobenzaldehyde semicarbazone-13C, 15N2: CAS 760179-80-4[3][4]

  • This compound-13C,15N2-1: CAS 957509-32-9[5]

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below.

PropertyValueSource
Molecular Formula C₈H₈N₄O₃[1][6]
Molecular Weight 208.17 g/mol [1][7]
Appearance Yellow to Green Solid
Melting Point >238°C
Solubility DMSO (Slightly), Methanol (Slightly)
Water (Very slightly, 0.27 g/L at 25°C)[6]
Hydrogen Bond Donor Count 2[5][6]
Hydrogen Bond Acceptor Count 4[5][6]
Rotatable Bond Count 2[5][6]

Logical Workflow: Analytical Application

This compound is primarily used as a derivatizing agent to detect the presence of the banned antibiotic, nitrofurazone (B1679002), in food products of animal origin. The workflow involves the acid-catalyzed release of semicarbazide (B1199961) from tissue-bound nitrofurazone metabolites, which is then reacted with 2-nitrobenzaldehyde. The resulting stable derivative, this compound, is then identified and quantified, typically via LC-MS/MS.[8][9]

analytical_workflow cluster_tissue Animal Tissue Sample cluster_extraction Sample Preparation cluster_analysis Analysis Nitrofurazone Nitrofurazone Administration Metabolites Tissue-Bound Metabolites (Semicarbazide side-chain) Nitrofurazone->Metabolites Metabolism Hydrolysis Acid Hydrolysis Metabolites->Hydrolysis Extraction Released_SEM Released Semicarbazide (SEM) Hydrolysis->Released_SEM Releases Product This compound (2-NP-SCA) Released_SEM->Product Derivatization Derivatization Reagent: 2-Nitrobenzaldehyde Derivatization->Product LCMS LC-MS/MS Analysis Product->LCMS Injection Quantification Detection & Quantification LCMS->Quantification

Analytical workflow for Nitrofurazone detection.

Experimental Protocols

Synthesis of this compound

The synthesis is a standard condensation reaction between 2-nitrobenzaldehyde and semicarbazide.[9]

Materials:

Procedure:

  • Dissolve semicarbazide hydrochloride and an equimolar amount of sodium acetate in a minimal amount of warm water.

  • In a separate flask, dissolve an equimolar amount of 2-nitrobenzaldehyde in ethanol.

  • Add the semicarbazide solution dropwise to the stirred 2-nitrobenzaldehyde solution.

  • The mixture may be gently heated under reflux for 1-2 hours to ensure the reaction goes to completion.

  • Upon cooling, the this compound product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified product.

  • Dry the final product under vacuum.

Protocol for Derivatization of Semicarbazide (SEM) Residue in Food Samples

This protocol outlines the derivatization step in the analysis of nitrofurazone residues in food matrices like shrimp or other animal tissues.[10]

Materials:

  • Homogenized tissue sample

  • Hydrochloric acid (e.g., 0.1 M HCl)

  • 2-Nitrobenzaldehyde solution (e.g., 5-10 mM in a suitable solvent like methanol)

  • Isotopically labeled internal standard (e.g., this compound-13C, 15N2)[10]

  • Ethyl acetate (or other extraction solvent)

  • Sodium hydroxide (B78521) (for pH adjustment)

  • Centrifuge and tubes

Procedure:

  • Extraction and Hydrolysis: Weigh a known amount of the homogenized tissue sample (e.g., 1-2 g) into a centrifuge tube.

  • Internal Standard: Add a precise amount of the isotopically labeled internal standard solution.

  • Acidification: Add hydrochloric acid to the sample to facilitate the release of the semicarbazide from the tissue-bound metabolites.

  • Derivatization: Add the 2-nitrobenzaldehyde solution to the acidified sample. Vortex the mixture thoroughly.

  • Incubation: Incubate the reaction mixture, typically overnight (12-16 hours), at a controlled temperature (e.g., 37°C) in the dark to form the this compound derivative.

  • Neutralization and Extraction: After incubation, cool the sample and adjust the pH to approximately 7 with sodium hydroxide.

  • Add the extraction solvent (e.g., ethyl acetate), vortex vigorously, and centrifuge to separate the organic and aqueous layers.

  • Sample Cleanup: Carefully transfer the organic layer containing the derivative to a new tube. The sample may then be evaporated to dryness and reconstituted in a suitable mobile phase for LC-MS/MS analysis. A solid-phase extraction (SPE) step may be incorporated for further cleanup if required.

Safety and Handling

This compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Operations should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation or direct contact.[9] Store the compound at the recommended temperature of 20°C.[9]

References

Methodological & Application

Applications of 2-Nitrobenzaldehyde Semicarbazone in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

2-Nitrobenzaldehyde (B1664092) semicarbazone (2-NBA-SC) is a pivotal reagent in modern analytical chemistry, primarily recognized for its role as a derivatizing agent in the sensitive detection of the metabolite semicarbazide (B1199961) (SEM). SEM is a marker for the illicit use of the antibiotic nitrofurazone (B1679002) in food-producing animals. The derivatization of SEM with 2-NBA-SC enhances its detectability, particularly in complex matrices, enabling robust and reliable quantification at trace levels. This is crucial for regulatory monitoring and ensuring food safety.

The primary analytical technique associated with 2-NBA-SC is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The derivatization reaction with 2-NBA-SC introduces a chromophore and a readily ionizable moiety, significantly improving the chromatographic retention and mass spectrometric response of SEM. This allows for highly selective and sensitive quantification, even in challenging sample types such as animal tissues, milk, and urine.[1][2][3] Isotopically labeled 2-NBA-SC is also utilized as an internal standard to ensure the accuracy and precision of these quantitative methods.[4][5]

While semicarbazones, as a class of compounds, are known to form colored complexes with metal ions, the application of 2-Nitrobenzaldehyde semicarbazone specifically as a chromogenic reagent for the spectrophotometric determination of metal ions is not extensively documented in scientific literature. The predominant focus of its application remains in the field of residue analysis for banned veterinary drugs.

Quantitative Data Summary

The following table summarizes the quantitative performance characteristics of analytical methods employing this compound for the determination of semicarbazide (SEM).

ParameterMatrixMethodLinearity RangeLODLOQRecoveryReference
Semicarbazide (SEM)Human UrineUPLC-ESI-MS/MS1–100 µg/L0.5 µg/L1 µg/L98.7–108.6%[1]
Semicarbazide (SEM)ShrimpUPLC-MS/MS----[2]
Nitrofuran MetabolitesBovine UrineLC-ESI-MS/MS-0.11–0.34 µg/kg (CCα)0.13–0.43 µg/kg (CCβ)90–108%[3]
Eight Nitrofuran MetabolitesAnimal TissueLC-MS/MS-0.013–0.200 µg/kg (CCα)--[6]

LOD: Limit of Detection, LOQ: Limit of Quantification, CCα: Decision Limit, CCβ: Detection Capability

Experimental Protocols

Protocol 1: Determination of Semicarbazide (SEM) in Biological Matrices by LC-MS/MS using this compound Derivatization

This protocol outlines the general steps for the analysis of the nitrofurazone metabolite, semicarbazide, in samples such as animal tissue or urine.

1. Sample Preparation and Hydrolysis:

  • Homogenize the tissue sample or centrifuge the urine sample to obtain a clear supernatant.

  • To a known amount of the homogenized sample or supernatant, add an internal standard (isotopically labeled SEM or derivatized isotopically labeled 2-NBA-SC).

  • Add hydrochloric acid (HCl) to the sample to achieve a final concentration of approximately 0.1 M.

  • Incubate the mixture at an elevated temperature (e.g., 37-50 °C) for a defined period (e.g., overnight) to release protein-bound semicarbazide.

2. Derivatization:

  • Add a solution of 2-Nitrobenzaldehyde (2-NBA) in a suitable solvent (e.g., DMSO or methanol) to the hydrolyzed sample. The concentration of the 2-NBA solution is typically in the range of 5-50 mM.

  • Incubate the mixture at a specific temperature (e.g., 37-50 °C) for a set time (e.g., 2 hours to overnight) to allow for the formation of this compound (2-NBA-SC).[2][3]

  • Neutralize the reaction mixture with a suitable base (e.g., NaOH or potassium hydroxide).

3. Extraction:

  • Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the 2-NBA-SC derivative from the sample matrix.

    • LLE: Add an organic solvent (e.g., ethyl acetate) to the neutralized sample, vortex, and centrifuge. Collect the organic layer.

    • SPE: Condition an appropriate SPE cartridge, load the sample, wash the cartridge to remove interferences, and elute the 2-NBA-SC derivative with a suitable solvent.

  • Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water with a small percentage of formic acid and an organic solvent like acetonitrile (B52724) or methanol.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for 2-NBA-SC and its isotopically labeled internal standard.

Visualizations

analytical_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction cluster_analysis Analysis Sample Biological Sample (e.g., Tissue, Urine) Homogenization Homogenization / Centrifugation Sample->Homogenization Hydrolysis Acid Hydrolysis (HCl, heat) Homogenization->Hydrolysis Derivatization Addition of 2-Nitrobenzaldehyde (Incubation) Hydrolysis->Derivatization Neutralization Neutralization Derivatization->Neutralization Extraction LLE or SPE Neutralization->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Acquisition & Quantification LCMS->Data

Caption: Workflow for the determination of semicarbazide using 2-Nitrobenzaldehyde derivatization and LC-MS/MS.

References

Application Notes and Protocols: Antimicrobial and Antifungal Activity of 2-Nitrobenzaldehyde Semicarbazone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available data and detailed protocols for evaluating the antimicrobial and antifungal properties of 2-Nitrobenzaldehyde (B1664092) semicarbazone. While direct quantitative data for this specific compound is limited in the current scientific literature, this document offers insights from closely related analogs and standardized methodologies for its comprehensive assessment.

Data Presentation

One study noted that several hydrazone derivatives of 2-nitrobenzaldehyde containing a nitro group exhibited no significant antifungal activity.[3]

Table 1: Antibacterial Activity of 3-Nitrobenzaldehyde Semicarbazone Ligand and its Metal Complexes (Zone of Inhibition in mm) [1]

CompoundConcentrationStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
3-Nitrobenzaldehyde semicarbazone (Ligand)2x10⁻³ mol/L98
[Cu(L)]Cl Complex2x10⁻³ mol/L1310
[Ni(L)]Cl Complex2x10⁻³ mol/L1613

Note: This data is for the 3-nitro isomer and should be considered as indicative for a related compound, not as direct results for 2-Nitrobenzaldehyde semicarbazone.

Experimental Protocols

To facilitate the investigation of this compound's antimicrobial and antifungal potential, the following detailed standard protocols are provided.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[4][5][6]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Bacterial or fungal strains

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Plate reader (optional, for spectrophotometric reading)

  • Positive control (known antibiotic/antifungal)

  • Negative control (vehicle solvent, e.g., DMSO)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first column of wells, resulting in a 1:2 dilution.

    • Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • The eleventh column will serve as the growth control (no compound), and the twelfth column as the sterility control (broth only).

  • Inoculum Preparation:

    • Prepare a suspension of the test microorganism from a fresh culture.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the final inoculum to each well (except the sterility control wells), bringing the total volume to 200 µL.

  • Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria; 35°C for 48 hours for fungi).

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control well. Results can be read visually or with a plate reader at 600 nm.

Protocol 2: Determination of Antimicrobial Activity by Agar (B569324) Well Diffusion Method

This method assesses the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a well containing the test substance.[7][8][9]

Materials:

  • This compound

  • Sterile Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Bacterial or fungal strains

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Incubator

  • Calipers or a ruler

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism as described in the MIC protocol (0.5 McFarland standard).

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.

  • Well Preparation: Using a sterile cork borer, create uniform wells in the agar.

  • Application of Test Compound:

    • Prepare different concentrations of this compound in a suitable solvent.

    • Pipette a fixed volume (e.g., 50-100 µL) of each concentration into the wells.

    • Use a positive control (a known antibiotic/antifungal) and a negative control (the solvent used to dissolve the compound) in separate wells.

  • Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria; 28-30°C for 48-72 hours for fungi).

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where no growth has occurred) in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

The following diagrams illustrate the experimental workflows for assessing the antimicrobial and antifungal activity of this compound.

experimental_workflow start Start: Compound (this compound) stock Prepare Stock Solution start->stock mic_protocol Protocol 1: Broth Microdilution stock->mic_protocol diffusion_protocol Protocol 2: Agar Well Diffusion stock->diffusion_protocol serial_dilution Serial Dilution in 96-well Plate mic_protocol->serial_dilution plate_inoculation Inoculate Agar Plate diffusion_protocol->plate_inoculation incubation_mic Incubate Plate serial_dilution->incubation_mic inoculum_prep Prepare Standardized Microbial Inoculum inoculum_prep->serial_dilution inoculum_prep->plate_inoculation incubation_diffusion Incubate Plate plate_inoculation->incubation_diffusion mic_result Determine MIC Value incubation_mic->mic_result diffusion_result Measure Zone of Inhibition incubation_diffusion->diffusion_result end End: Activity Data mic_result->end diffusion_result->end

Caption: Workflow for Antimicrobial/Antifungal Susceptibility Testing.

As no specific signaling pathways for the antimicrobial or antifungal action of this compound have been identified in the literature, a diagram illustrating a potential mechanism cannot be provided at this time. Further research is required to elucidate its mode of action.

References

Application Notes and Protocols: 2-Nitrobenzaldehyde Semicarbazone in Schiff Base Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds with a wide array of applications in medicinal chemistry, coordination chemistry, and materials science.[1] Those derived from semicarbazones are of particular interest due to their well-documented biological activities, including antimicrobial and anticonvulsant properties.[2][3] 2-Nitrobenzaldehyde (B1664092) semicarbazone serves as a valuable precursor in the synthesis of novel Schiff bases, owing to the presence of the nitro group which can influence the electronic properties and biological activity of the resulting compounds.

These application notes provide detailed protocols for the synthesis of Schiff bases using 2-nitrobenzaldehyde semicarbazone and highlight their potential applications in drug development, supported by representative experimental data.

Synthesis of Schiff Bases from 2-Nitrobenzaldehyde

While this compound itself is a Schiff base, it can be further reacted with primary amines to yield different Schiff bases. This typically involves a condensation reaction where the amine displaces the semicarbazide (B1199961) moiety. However, a more common approach is the direct condensation of 2-nitrobenzaldehyde with a primary amine.

General Experimental Protocol: Synthesis of a Schiff Base from 2-Nitrobenzaldehyde and a Primary Amine

This protocol details the synthesis of a chiral Schiff base from 2-nitrobenzaldehyde and (1R,2R)-(-)-1,2-diaminocyclohexane, which can be adapted for other primary amines.[4]

Materials:

  • 2-Nitrobenzaldehyde

  • (1R,2R)-(-)-1,2-diaminocyclohexane (or other primary amine)

  • Absolute Ethanol (B145695)

  • Water

Procedure:

  • Dissolve 2-nitrobenzaldehyde (2.5 g, 16.56 mmol) in absolute ethanol (8 mL) in a round-bottom flask.

  • To this solution, add a solution of (1R,2R)-(-)-1,2-diaminocyclohexane (966 mg, 8.47 mmol) in absolute ethanol.

  • Reflux the resulting mixture for 36 hours.

  • After cooling to room temperature, add water (40 mL) and stir the mixture for 14 hours.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water and dry.

  • Recrystallize the crude product from absolute ethanol to obtain the pure Schiff base.

Characterization Data

Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff bases. Standard analytical techniques include melting point determination, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis.

Table 1: Characterization Data for the Schiff Base of 2-Nitrobenzaldehyde and (1R,2R)-(-)-1,2-diaminocyclohexane [4]

ParameterValue
Yield 76.4%
Melting Point 78-79 °C
Appearance White needles
IR (KBr, cm⁻¹) 1640 (C=N), 1530, 1345 (NO₂)
¹H-NMR (CDCl₃, δ ppm) 8.47 (s, 2H, CH=N), 8.15 (d, 2H), 7.90 (d, 2H), 7.65 (t, 2H), 7.45 (t, 2H), 3.48 (m, 2H), 1.95-1.50 (m, 8H)
¹³C-NMR (CDCl₃, δ ppm) 163.2 (C=N), 148.2, 133.2, 130.8, 129.4, 127.6, 124.2, 72.8, 33.0, 24.4
Elemental Analysis (C₂₀H₂₀N₄O₄) Calculated: C, 63.15; H, 5.30; N, 14.73. Found: C, 62.98; H, 5.16; N, 14.55.

Applications in Drug Development

Schiff bases derived from this compound are promising candidates for various therapeutic applications due to their biological activities.

Antimicrobial Activity

Many Schiff bases exhibit significant antibacterial and antifungal properties. The azomethine group is often crucial for their antimicrobial action. The minimum inhibitory concentration (MIC) is a key quantitative measure of antimicrobial efficacy.

Table 2: Representative Antimicrobial Activity (MIC) of Schiff Bases [5][6]

Compound/OrganismStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Candida albicans (MIC, µg/mL)
Representative Schiff Base 112.5--
Representative Schiff Base 250100-
Ciprofloxacin (Control)---
Nystatin (Control)--12.5

Note: Data presented are for analogous Schiff base compounds to illustrate potential activity.

Anticonvulsant Activity

Semicarbazones are a well-established class of compounds with anticonvulsant activity. Their mechanism of action is often attributed to the inhibition of voltage-gated sodium channels in neurons.[2] The effectiveness of anticonvulsant drugs is typically quantified by their median effective dose (ED₅₀).

Table 3: Representative Anticonvulsant Activity of Semicarbazone Derivatives [2]

CompoundMES Screen (ED₅₀, mg/kg)Neurotoxicity (TD₅₀, mg/kg)Protective Index (PI = TD₅₀/ED₅₀)
4-(4-Fluorophenoxy)benzaldehyde semicarbazone<30>1000>33.3
Phenytoin (Control)9.568.57.2
Carbamazepine (Control)8.8889101

Note: Data is for a representative bioactive semicarbazone to demonstrate the potential of this class of compounds.

Experimental Workflows and Signaling Pathways

Synthesis Workflow

The general synthesis of a Schiff base from 2-nitrobenzaldehyde and a primary amine can be visualized as a straightforward condensation reaction.

G cluster_reactants Reactants cluster_process Reaction cluster_products Products 2-Nitrobenzaldehyde 2-Nitrobenzaldehyde Condensation Condensation in Ethanol (Reflux) 2-Nitrobenzaldehyde->Condensation Primary_Amine Primary Amine Primary_Amine->Condensation Schiff_Base Schiff Base Condensation->Schiff_Base Water Water Condensation->Water

Caption: General workflow for the synthesis of Schiff bases.

Proposed Anticonvulsant Mechanism of Action

The anticonvulsant activity of semicarbazone-containing Schiff bases is believed to involve the modulation of neuronal excitability by inhibiting voltage-gated sodium channels. This prevents the rapid and excessive firing of neurons that characterizes seizures.

G Semicarbazone_Schiff_Base Semicarbazone Schiff Base VGSC Voltage-Gated Sodium Channel (VGSC) Semicarbazone_Schiff_Base->VGSC Binds to Inhibition Inhibition of Na+ Influx VGSC->Inhibition Reduced_Excitability Reduced Neuronal Excitability Inhibition->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect

Caption: Proposed mechanism of anticonvulsant action.

References

Application Notes: 2-Nitrobenzaldehyde Semicarbazone as a Derivatized Standard for LC/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Nitrobenzaldehyde (B1664092) semicarbazone (2-NBA-SC) serves as a critical derivatized analytical standard for the sensitive and specific quantification of semicarbazide (B1199961) (SEM) by Liquid Chromatography-Mass Spectrometry (LC-MS). SEM is a metabolite of the banned nitrofuran antibiotic, nitrofurazone, and its detection is crucial for monitoring the illegal use of this substance in food-producing animals.[1] The derivatization of SEM with 2-nitrobenzaldehyde (2-NBA) enhances its chromatographic retention and ionization efficiency, enabling reliable detection at low concentrations in complex matrices such as animal tissues, milk, and various food products.[2][3] This document provides detailed application notes and protocols for the use of 2-NBA-SC as a standard in LC/MS analysis.

Analytical Principle

The core of the analytical method involves the conversion of SEM to its 2-NBA-SC derivative. In biological matrices, SEM can exist in both free and protein-bound forms. A mild acid hydrolysis step is employed to release the protein-bound SEM.[1][2] Subsequently, the free SEM is reacted with 2-NBA to form the stable 2-NBA-SC derivative. This derivative is then extracted, purified, and analyzed by LC-MS/MS, typically using an isotopically labeled internal standard, such as 2-Nitrobenzaldehyde semicarbazone-13C,15N2, to ensure accurate quantification.[4][5][6]

Applications

The use of 2-NBA-SC as a derivatized standard is applicable to a wide range of matrices, including:

  • Animal muscle tissues (e.g., poultry, pork, beef)[3]

  • Fish and shrimp[3]

  • Milk and dairy products[3]

  • Eggs and egg products

  • Honey

  • Baby food[4][5]

  • Human urine[7]

Mandatory Visualizations

Derivatization_Reaction Derivatization of Semicarbazide with 2-Nitrobenzaldehyde SEM Semicarbazide (SEM) Reaction + SEM->Reaction Two_NBA 2-Nitrobenzaldehyde (2-NBA) Two_NBA->Reaction Two_NBA_SC This compound (2-NBA-SC) Reaction->Two_NBA_SC

Caption: Chemical derivatization reaction of Semicarbazide with 2-Nitrobenzaldehyde.

Analytical_Workflow General Analytical Workflow for SEM Analysis Sample_Collection Sample Collection (e.g., Tissue, Milk, Food) Homogenization Sample Homogenization Sample_Collection->Homogenization Hydrolysis Acid Hydrolysis (Release of bound SEM) Homogenization->Hydrolysis Derivatization Derivatization with 2-NBA Hydrolysis->Derivatization Extraction Liquid-Liquid or Solid-Phase Extraction Derivatization->Extraction Cleanup Sample Cleanup Extraction->Cleanup LC_MS_Analysis LC-MS/MS Analysis Cleanup->LC_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_Analysis->Data_Analysis

Caption: Overview of the analytical workflow for semicarbazide (SEM) determination.

Quantitative Data

The following tables summarize typical quantitative data obtained from the analysis of SEM using 2-NBA derivatization and LC-MS/MS.

Table 1: Method Performance Parameters

ParameterUrine[7]Baby Food[4][5]Animal Tissue[8]
Linearity Range 1–100 µg/L0.1 - 80 ng/mL-
Correlation Coefficient (R²) > 0.99--
Limit of Detection (LOD) 0.5 µg/L0.1 µg/kg0.5 - 5 ng/g
Limit of Quantification (LOQ) 1 µg/L0.25 µg/kg2.5 - 10 ng/g
Absolute Recovery (%) 98.7 - 108.687.8 - 107.2-
Relative Standard Deviation (RSD) (%) 2.2 - 3.60.2 - 9.1-

Table 2: LC-MS/MS Parameters for this compound (2-NBA-SC)

ParameterValue
Precursor Ion (m/z) 209.0669 [M+H]+[9]
Product Ions (m/z) for MRM 166, 191, 192[9]
Ionization Mode Electrospray Ionization (ESI), Positive

Experimental Protocols

The following are generalized protocols for the determination of SEM in biological matrices using 2-NBA derivatization. These should be optimized for specific laboratory conditions and matrices.

Protocol 1: Sample Preparation and Derivatization for Animal Tissue

This protocol is adapted from methods for the analysis of nitrofuran metabolites in animal tissues.[8][10]

Materials:

Procedure:

  • Sample Homogenization: Weigh 1.0 ± 0.1 g of homogenized tissue into a 50 mL polypropylene tube.

  • Initial Wash: Add 8 mL of methanol and 1 mL of deionized water. Vortex for 10 seconds and centrifuge for 5-10 minutes at approximately 1600-3000 rpm. Discard the supernatant.

  • Hydrolysis and Derivatization:

    • To the pellet, add the internal standard solution.

    • Add 4 mL of deionized water, 0.5 mL of 1 N HCl, and 100 µL of 10 mM 2-NBA solution.

    • Vortex for approximately 10 seconds.

    • Incubate at 35-39 °C for at least 16 hours (overnight).

  • Neutralization and Extraction:

    • Add 5 mL of 0.1 M K₂HPO₄ and 0.4 mL of 1 N NaOH.

    • Add 5 mL of ethyl acetate.

    • Vortex for 10 seconds and centrifuge for 10 minutes at approximately 3400 rpm.

    • Transfer the ethyl acetate (upper) layer to a clean tube.

    • Repeat the extraction of the aqueous layer with another 5 mL of ethyl acetate.

  • Evaporation and Reconstitution:

    • Combine the ethyl acetate extracts and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., mobile phase).

Protocol 2: LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min).

  • Injection Volume: 5-20 µL

Mass Spectrometry Conditions:

  • Ionization Mode: ESI Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • 2-NBA-SC: Precursor ion m/z 209 -> Product ions m/z 166 (quantifier) and m/z 192 (qualifier)[9]

    • Internal Standard (e.g., 2-NBA-SC-13C,15N2): Monitor the appropriate mass shift (e.g., m/z 212 -> product ions).

  • Optimization: Optimize cone voltage, collision energy, and other MS parameters for maximum signal intensity for each transition.

Conclusion

The use of this compound as a derivatized standard provides a robust and reliable method for the quantification of semicarbazide in a variety of complex matrices. The derivatization step is essential for achieving the required sensitivity and specificity for regulatory monitoring. The protocols and data presented here offer a comprehensive guide for researchers, scientists, and drug development professionals in implementing this analytical methodology. Adherence to validated protocols and the use of appropriate internal standards are critical for obtaining accurate and defensible results.

References

Application Note: Quantitative Determination of 2-Nitrobenzaldehyde Semicarbazone by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive HPLC-MS/MS method for the quantitative analysis of 2-Nitrobenzaldehyde (B1664092) semicarbazone (2-NBA-SC). This compound is the derivatization product of semicarbazide (B1199961) (SEM), a key marker for the banned nitrofuran antibiotic, nitrofurazone. The protocol outlined is applicable for the determination of SEM in complex matrices such as animal tissues and food products, following a derivatization step with 2-nitrobenzaldehyde. The method utilizes an isotopically labeled internal standard to ensure accuracy and precision.

Introduction

Semicarbazide (SEM) is a metabolite of the nitrofuran antibiotic nitrofurazone, which is prohibited for use in food-producing animals in many countries due to potential health risks.[1] The monitoring of SEM residues in food products is therefore crucial for consumer safety. Direct analysis of SEM is challenging due to its high polarity and low mass. Derivatization of SEM with 2-nitrobenzaldehyde (2-NBA) to form 2-Nitrobenzaldehyde semicarbazone (2-NBA-SC) enhances its chromatographic retention and detection sensitivity by mass spectrometry.[2][3] This application note provides a comprehensive protocol for the analysis of 2-NBA-SC using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a technique that offers high selectivity and sensitivity for trace-level quantification.[4][5]

Experimental Workflow

The overall experimental workflow, from sample preparation to data analysis, is depicted in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Sample Homogenization hydrolysis Acid Hydrolysis sample->hydrolysis Add Acid & IS derivatization Derivatization with 2-NBA hydrolysis->derivatization Add 2-NBA cleanup Solid-Phase Extraction (SPE) derivatization->cleanup Neutralize & Load hplc HPLC Separation cleanup->hplc Elute & Inject msms MS/MS Detection (MRM) hplc->msms quant Quantification msms->quant report Reporting quant->report

References

Application Notes and Protocols: 2-Nitrobenzaldehyde as a Chemical Actinometer for Photostability Testing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Photostability testing is a critical component of drug development and formulation, mandated by regulatory bodies to ensure that therapeutic products maintain their quality, efficacy, and safety upon exposure to light. The International Council for Harmonisation (ICH) Q1B guideline provides a framework for this testing, recommending specific light exposure conditions.[1][2][3][4] Chemical actinometers are chemical systems that quantify the number of photons in a beam, serving as a reliable method to measure light dose during these studies.[5][6] 2-Nitrobenzaldehyde has emerged as a convenient and effective chemical actinometer for the UV-A (320-400 nm) and UV-B (290-320 nm) regions, making it highly suitable for pharmaceutical photostability testing.[7][8][9][10] This document provides detailed application notes and protocols for the use of 2-Nitrobenzaldehyde in this context.

It is important to note that while the query specified "2-Nitrobenzaldehyde semicarbazone," the available scientific literature extensively documents the use of 2-Nitrobenzaldehyde for photostability testing. This compound is primarily identified as a marker for detecting the antibiotic nitrofurazone (B1679002) and is not established as a chemical actinometer.[11] Therefore, these notes will focus on the well-validated use of 2-Nitrobenzaldehyde.

Principle and Mechanism

Upon exposure to UV radiation, 2-Nitrobenzaldehyde undergoes an intramolecular photochemical reaction to form 2-nitrosobenzoic acid.[5] This conversion can be monitored spectrophotometrically, allowing for the calculation of the light dose received by the sample. The quantum yield of this reaction, which is the number of molecules reacted per photon absorbed, is well-characterized and largely independent of wavelength and temperature, making it a reliable actinometer.[5][12]

Quantitative Data

The photostability testing of new drug substances and products is guided by the ICH Q1B guideline, which specifies an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours per square meter.[3][4] Chemical actinometers like 2-Nitrobenzaldehyde are used to ensure these exposure levels are met.[3] The key parameters for 2-Nitrobenzaldehyde are its molar absorptivity and quantum yield. While a quantum yield of 0.50 is often cited, a more critically reviewed value of 0.41 is recommended for both solution and water ice photolysis.[12]

ParameterValueWavelength Range (nm)SolventReference
Quantum Yield (Φ) 0.41300-400Water/Acetonitrile[12]
Quantum Yield (Φ) ~0.50UV-A, UV-BAqueous Solution[5][7]
Molar Absorptivity (ε) Varies with wavelengthUV SpectrumWater/Acetonitrile[12]

Experimental Protocols

The following protocols are based on established methodologies for using 2-Nitrobenzaldehyde as a chemical actinometer in photostability testing.

Protocol 1: Preparation of 2-Nitrobenzaldehyde Actinometer Solution

Objective: To prepare a stock solution of 2-Nitrobenzaldehyde for use in photostability experiments.

Materials:

  • 2-Nitrobenzaldehyde

  • Acetonitrile (HPLC grade)

  • Purified water

  • Volumetric flasks

  • Analytical balance

Procedure:

  • Accurately weigh a suitable amount of 2-Nitrobenzaldehyde.

  • Dissolve the 2-Nitrobenzaldehyde in a small amount of acetonitrile.

  • Dilute the solution to the final desired volume with purified water to achieve the target concentration (e.g., 10 µM).[12] The final solution should be primarily aqueous.

  • Store the solution in a light-protected container (e.g., amber glass bottle) at room temperature.

Protocol 2: Photostability Exposure and Analysis

Objective: To expose the 2-Nitrobenzaldehyde solution and a test sample to a calibrated light source and measure the photodegradation.

Materials:

  • Prepared 2-Nitrobenzaldehyde actinometer solution

  • Test sample (drug substance or product)

  • Quartz cuvettes or other transparent containers

  • ICH-compliant photostability chamber (e.g., with Xenon arc lamp or cool white fluorescent/near UV lamps)[1][4][7]

  • UV-Vis Spectrophotometer

  • Dark control samples (wrapped in aluminum foil)[1][3]

Procedure:

  • Place the 2-Nitrobenzaldehyde solution in a quartz cuvette.

  • Prepare a dark control by wrapping an identical cuvette containing the actinometer solution in aluminum foil.[1]

  • Place the test sample in a suitable transparent container alongside the actinometer and dark control samples in the photostability chamber.

  • Expose the samples to the light source for a defined period. The exposure should be sufficient to produce a significant change in the absorbance of the actinometer solution.[1]

  • At predetermined time intervals, remove the actinometer sample and the dark control and measure their absorbance at a specific wavelength using the UV-Vis spectrophotometer. The conversion to 2-nitrosobenzoic acid can be monitored.

  • Analyze the test sample for degradation using an appropriate validated analytical method (e.g., HPLC).

  • Calculate the light dose absorbed by the actinometer and correlate it to the degradation of the test sample.

Visualizations

Photochemical Reaction of 2-Nitrobenzaldehyde

G Photochemical Conversion of 2-Nitrobenzaldehyde 2-Nitrobenzaldehyde 2-Nitrobenzaldehyde 2-Nitrosobenzoic_Acid 2-Nitrosobenzoic_Acid 2-Nitrobenzaldehyde->2-Nitrosobenzoic_Acid UV Light (hν)

Caption: Intramolecular rearrangement of 2-Nitrobenzaldehyde.

Experimental Workflow for Photostability Testing

G General Workflow for Photostability Testing A Prepare Actinometer and Test Sample Solutions C Place Samples in Photostability Chamber A->C B Prepare Dark Controls B->C D Expose to ICH-Compliant Light Source C->D E Monitor Actinometer (e.g., UV-Vis Spectroscopy) D->E F Analyze Test Sample (e.g., HPLC) D->F G Calculate Light Dose and Correlate with Sample Degradation E->G F->G

Caption: Step-by-step process of a typical photostability study.

Role of Actinometry in ICH Q1B Compliance

G Ensuring ICH Q1B Compliance with Chemical Actinometry cluster_0 ICH Q1B Guideline cluster_1 Experimental Setup ICH_Exposure Requires ≥ 1.2 million lux hours and ≥ 200 W h/m² UV Light_Source Photostability Chamber (e.g., Xenon Lamp) Actinometer 2-Nitrobenzaldehyde Solution Light_Source->Actinometer Measurement Spectrophotometric Monitoring Actinometer->Measurement Measurement->ICH_Exposure Verifies Compliance

Caption: Relationship between actinometry and regulatory requirements.

References

Application Notes and Protocols: 2-Nitrobenzaldehyde Semicarbazone as a Metabolite Marker for Nitrofurazone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrofurazone (B1679002) is a broad-spectrum nitrofuran antibiotic that has been widely used in veterinary medicine. However, due to concerns about its potential carcinogenic and mutagenic effects on human health, its use in food-producing animals has been banned in many countries, including the European Union.[1][2] Regulatory monitoring of nitrofurazone residues in food products of animal origin is therefore crucial to ensure food safety.

Nitrofurazone is rapidly metabolized in animals, and the parent drug is often undetectable.[1] Consequently, residue monitoring focuses on the detection of its tissue-bound metabolite, semicarbazide (B1199961) (SEM). To facilitate its detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS), SEM is derivatized with 2-nitrobenzaldehyde (B1664092) (2-NBA) to form 2-nitrobenzaldehyde semicarbazone (NP-SEM).[3] This document provides detailed application notes and protocols for the analysis of this compound as a marker for nitrofurazone in various animal-derived matrices.

It is important to note that the use of semicarbazide as a specific marker for nitrofurazone has been a subject of debate, as it can also occur from other sources, such as the breakdown of the foaming agent azodicarbonamide, the use of hypochlorite (B82951) sanitizers, and even naturally in some crustaceans.[4][5][6] Therefore, confirmatory analysis and careful interpretation of results are essential.

Metabolic Pathway and Derivatization Reaction

Nitrofurazone undergoes metabolic reduction of its 5-nitro group, leading to the formation of various metabolites, including the stable, tissue-bound semicarbazide (SEM). The analytical procedure involves the acidic hydrolysis of these protein-bound residues to release free SEM, which is then derivatized with 2-nitrobenzaldehyde (2-NBA) to yield the more readily detectable this compound (NP-SEM).

Nitrofurazone Nitrofurazone Metabolism Metabolism (in vivo) Nitrofurazone->Metabolism SEM Semicarbazide (SEM) (tissue-bound) Metabolism->SEM Hydrolysis Acid Hydrolysis (e.g., HCl) SEM->Hydrolysis Free_SEM Free Semicarbazide Hydrolysis->Free_SEM Derivatization Derivatization with 2-Nitrobenzaldehyde (2-NBA) Free_SEM->Derivatization NP_SEM 2-Nitrobenzaldehyde Semicarbazone (NP-SEM) Derivatization->NP_SEM

Metabolic conversion and derivatization of nitrofurazone.

Experimental Protocols

The following protocols provide detailed methodologies for the extraction, derivatization, and LC-MS/MS analysis of this compound in various matrices.

General Experimental Workflow

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization 1. Sample Homogenization Hydrolysis_Derivatization 2. Acid Hydrolysis & Derivatization with 2-NBA Homogenization->Hydrolysis_Derivatization Neutralization 3. Neutralization Hydrolysis_Derivatization->Neutralization Extraction 4. Liquid-Liquid or Solid-Phase Extraction Neutralization->Extraction Evaporation 5. Evaporation to Dryness Extraction->Evaporation Reconstitution 6. Reconstitution Evaporation->Reconstitution LC_MSMS 7. LC-MS/MS Analysis Reconstitution->LC_MSMS Quantification 8. Quantification LC_MSMS->Quantification Confirmation 9. Confirmation Quantification->Confirmation

General workflow for NP-SEM analysis.
Protocol 1: Analysis in Animal Muscle Tissue (Shrimp, Chicken)

This protocol is adapted from methodologies for shrimp and poultry muscle analysis.[1][2][7]

1. Materials and Reagents:

  • Homogenized muscle tissue

  • Hydrochloric acid (HCl), 0.1 M and 0.125 M

  • 2-Nitrobenzaldehyde (2-NBA) solution (50 mM in methanol (B129727) or DMSO)

  • Dipotassium hydrogen phosphate (B84403) (K₂HPO₄), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.8 M

  • Ethyl acetate (B1210297)

  • Methanol (MeOH), HPLC grade

  • Water, deionized

  • Internal standard: ¹³C,¹⁵N₂-labeled this compound

2. Sample Preparation:

  • Weigh 2.0 g (± 0.1 g) of homogenized muscle tissue into a 50 mL centrifuge tube.

  • Add an appropriate amount of internal standard.

  • Add 10 mL of 0.125 M HCl and 400 µL of 50 mM 2-NBA solution.[7]

  • Vortex for 15 seconds and incubate overnight (approximately 16 hours) at 37°C in a shaking water bath.[7]

  • Cool the sample to room temperature.

  • Add 1 mL of 0.1 M K₂HPO₄ and 1 mL of 0.8 M NaOH to neutralize the solution to approximately pH 7.[7]

  • Add 5 mL of ethyl acetate, vortex vigorously for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper ethyl acetate layer to a clean tube.

  • Repeat the extraction with another 5 mL of ethyl acetate and combine the extracts.

  • Evaporate the combined ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of 50:50 (v/v) methanol/water.[7]

  • Filter the solution through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • LC System: Agilent 1200 series or equivalent

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: Methanol

  • Gradient: A typical gradient starts with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analyte.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10-20 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • MRM Transitions: Monitor at least two transitions for NP-SEM (e.g., m/z 209 -> 134 and 209 -> 192) and one for the internal standard.

Protocol 2: Analysis in Honey

This protocol is based on established methods for honey analysis.[1][2][7]

1. Materials and Reagents:

  • Honey sample

  • Hydrochloric acid (HCl), 0.1 M

  • 2-Nitrobenzaldehyde (2-NBA) solution (50 mM in DMSO)

  • Dipotassium hydrogen phosphate (K₂HPO₄), 0.1 M

  • Ethyl acetate

  • Methanol (MeOH), HPLC grade

  • Water, deionized

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Internal standard

2. Sample Preparation:

  • Weigh 2.0 g of honey into a 50 mL centrifuge tube.

  • Add 5 mL of 0.1 M HCl and dissolve the honey.

  • (Optional but recommended) Perform an initial SPE cleanup to remove matrix interferences.

  • Add 300 µL of 50 mM 2-NBA solution.

  • Incubate overnight (approximately 16-18 hours) at 37°C.

  • Cool to room temperature and adjust the pH to 7 with 0.1 M K₂HPO₄.

  • Perform a liquid-liquid extraction with ethyl acetate (2 x 5 mL) or a second SPE cleanup for further purification and enrichment.

  • Evaporate the extract to dryness and reconstitute in 1 mL of mobile phase.

  • Filter and transfer to an autosampler vial.

3. LC-MS/MS Conditions:

  • Similar to the conditions described in Protocol 1, with potential adjustments to the gradient profile to optimize separation from honey matrix components.

Protocol 3: Analysis in Eggs

This protocol is derived from validated methods for egg analysis.[8][9]

1. Materials and Reagents:

  • Whole egg homogenate

  • Hydrochloric acid (HCl), 0.1 M

  • 2-Nitrobenzaldehyde (2-NBA) solution

  • Internal standard: 1,2-[¹⁵N₂¹³C]SEM

  • Neutralizing buffer

  • SPE cartridges

2. Sample Preparation:

  • Weigh an appropriate amount of homogenized egg sample.

  • Add internal standard.

  • Extract with 0.1 M HCl and add 2-NBA for derivatization.

  • Incubate overnight at 37°C.

  • Neutralize the extract.

  • Purify the extract using an SPE cartridge.

  • Elute the NP-SEM, evaporate the eluate, and reconstitute in the mobile phase.

  • Filter for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • Similar to the conditions described in Protocol 1.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of this compound in various matrices.

Table 1: Method Validation Parameters for NP-SEM Analysis

MatrixLinearity Range (µg/kg)Limit of Detection (LOD) (µg/kg)Limit of Quantitation (LOQ) (µg/kg)Reference
Honey0.5 - 2.00.1 - 0.30.25 - 1.0[1][7]
Egg (fresh)1.0 - 100.00.2-[9]
Egg (powder)4.0 - 400.00.8-[9]
Shrimp0.5 - 20.0--[2]
Animal Muscle-0.013 - 0.200 (CCα)-[5]

CCα (Decision Limit): the limit at and above which it can be concluded with an error probability of α that a sample is non-compliant.

Table 2: Recovery and Precision Data for NP-SEM Analysis

MatrixSpiking Level (µg/kg)Average Recovery (%)Repeatability (RSDr %)Reproducibility (RSDR %)Reference
Honey0.5 - 2.092 - 103≤ 10-[1][7]
Egg (fresh)50105.32.9 - 9.322.5 - 38.1[8][9]
Egg (powder)350121.32.9 - 9.322.5 - 38.1[8][9]
Shrimp1, 5, 1082.3 - 112.7--[2]

Conclusion

The derivatization of semicarbazide with 2-nitrobenzaldehyde followed by LC-MS/MS analysis is a sensitive and widely used method for monitoring the illegal use of nitrofurazone in food-producing animals. The protocols provided here offer a detailed guide for researchers and analysts. However, it is imperative to be aware of the potential for non-nitrofurazone sources of semicarbazide and to employ appropriate quality control measures and confirmatory criteria to ensure the accuracy and reliability of the results. Further research into more specific markers for nitrofurazone may be beneficial to address the issue of SEM non-specificity.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Nitrobenzaldehyde Semicarbazone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-nitrobenzaldehyde (B1664092) semicarbazone.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of 2-Nitrobenzaldehyde Semicarbazone?

A1: The synthesis of this compound is a condensation reaction between 2-Nitrobenzaldehyde and semicarbazide (B1199961). This reaction is typically carried out in an acidic medium, which catalyzes the nucleophilic attack of the semicarbazide on the carbonyl carbon of the 2-nitrobenzaldehyde, followed by the elimination of a water molecule to form the semicarbazone.[1]

Q2: What are the critical reaction parameters to control for optimal yield and purity?

A2: Key parameters to control include pH, reaction temperature, reaction time, and the molar ratio of reactants. The reaction is pH-dependent and proceeds most efficiently in a slightly acidic environment. Temperature and reaction time can influence the reaction rate and the formation of byproducts. An optimal molar ratio of reactants ensures complete conversion of the limiting reagent.

Q3: What are some suitable solvents for this synthesis?

A3: Ethanol (B145695) and methanol (B129727) are commonly used solvents for the synthesis of semicarbazones from aromatic aldehydes.[2] Aqueous solvent mixtures, such as ethyl lactate (B86563) and water, have also been explored as green alternatives.

Q4: How can I purify the synthesized this compound?

A4: Recrystallization is a common and effective method for purifying solid organic compounds like this compound. The choice of solvent is crucial for successful recrystallization. Ethanol or ethanol/water mixtures are often suitable for recrystallizing semicarbazones. The process involves dissolving the crude product in a minimum amount of hot solvent and then allowing it to cool slowly to form pure crystals.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Product Yield - Incomplete reaction. - Suboptimal pH. - Incorrect molar ratio of reactants. - Product loss during workup and purification.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the reaction medium is slightly acidic (pH ~4-6). - Use a slight excess of semicarbazide to ensure complete conversion of the aldehyde. - Minimize transfers and use appropriate filtration techniques to reduce mechanical losses.
Product is an Oil or Fails to Crystallize - Presence of impurities. - Inappropriate recrystallization solvent. - Cooling the solution too rapidly.- Wash the crude product with a non-polar solvent to remove non-polar impurities. - Perform solvent screening to find a suitable recrystallization solvent or solvent pair. - Allow the hot solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of well-defined crystals.
Product is Colored or Impure after Recrystallization - Co-precipitation of impurities. - Presence of colored byproducts. - Incomplete removal of starting materials.- Ensure the crude product is fully dissolved during recrystallization. - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities before hot filtration. - Wash the filtered crystals with a small amount of cold recrystallization solvent to remove residual impurities.
Broad Melting Point Range - Presence of impurities. - Product is not completely dry.- Recrystallize the product again until a sharp melting point is obtained. - Ensure the purified crystals are thoroughly dried under vacuum to remove any residual solvent.

Data Presentation

Table 1: Effect of Solvent on the Yield of Substituted Benzaldehyde Semicarbazones

AldehydeSolvent SystemReaction Time (min)Yield (%)
4-NitrobenzaldehydeAcetonitrile (B52724)1592
3-NitrobenzaldehydeAcetonitrile2088
BenzaldehydeAcetonitrile1090

Note: This data is for related compounds and illustrates the efficiency of acetonitrile as a solvent in semicarbazone synthesis. The synthesis of this compound is expected to show similar trends.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 2-Nitrobenzaldehyde

  • Semicarbazide hydrochloride

  • Sodium acetate (B1210297) (or other suitable base)

  • Ethanol (or Methanol)

  • Glacial Acetic Acid (catalyst)

  • Distilled water

Procedure:

  • Preparation of the Semicarbazide Solution: In a round-bottom flask, dissolve semicarbazide hydrochloride and an equimolar amount of sodium acetate in a minimal amount of warm water. This in-situ generation of the free semicarbazide base is a common practice.

  • Preparation of the Aldehyde Solution: In a separate beaker, dissolve 2-Nitrobenzaldehyde in ethanol.

  • Reaction: Add the ethanolic solution of 2-Nitrobenzaldehyde to the semicarbazide solution. Add a few drops of glacial acetic acid to catalyze the reaction.

  • Heating: Heat the reaction mixture under reflux for approximately 1-2 hours. The progress of the reaction can be monitored by TLC.

  • Crystallization: After the reaction is complete, allow the mixture to cool to room temperature. The product, this compound, should precipitate out of the solution. Cooling in an ice bath can further promote crystallization.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold 50% ethanol to remove any soluble impurities.

  • Drying: Dry the purified product in a vacuum oven or desiccator.

  • Purification (Recrystallization): For higher purity, recrystallize the crude product from a suitable solvent such as ethanol or an ethanol-water mixture. Dissolve the solid in a minimum amount of the hot solvent, filter while hot if there are any insoluble impurities, and then allow the filtrate to cool slowly to obtain pure crystals.

Visualizations

Experimental Workflow

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Semicarbazide_Solution Prepare Semicarbazide Solution Mix_Reactants Mix Reactants & Add Catalyst Semicarbazide_Solution->Mix_Reactants Aldehyde_Solution Prepare 2-Nitrobenzaldehyde Solution Aldehyde_Solution->Mix_Reactants Reflux Heat under Reflux Mix_Reactants->Reflux Cooling Cool to Crystallize Reflux->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Dry the Product Washing->Drying Recrystallization Recrystallization (Optional) Drying->Recrystallization

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic Start Low Yield or Purity Issue Check_Reaction_Completion Is the reaction complete? (Check TLC) Start->Check_Reaction_Completion Optimize_Conditions Optimize Reaction Conditions: - Increase reaction time - Adjust temperature - Check catalyst Check_Reaction_Completion->Optimize_Conditions No Check_Stoichiometry Is the stoichiometry correct? Check_Reaction_Completion->Check_Stoichiometry Yes Adjust_Stoichiometry Adjust Molar Ratios: Use slight excess of semicarbazide Check_Stoichiometry->Adjust_Stoichiometry No Check_Workup Was there product loss during workup? Check_Stoichiometry->Check_Workup Yes Refine_Workup Refine Workup Technique: - Minimize transfers - Careful filtration Check_Workup->Refine_Workup Yes Check_Purity Is the product impure? (Check Melting Point/NMR) Check_Workup->Check_Purity No Purify Purify the Product: - Recrystallization - Column chromatography Check_Purity->Purify Yes

Caption: A logical diagram for troubleshooting common issues in the synthesis.

References

Technical Support Center: Synthesis of 2-Nitrobenzaldehyde Semicarbazone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-Nitrobenzaldehyde semicarbazone synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis involves a condensation reaction between 2-Nitrobenzaldehyde and semicarbazide (B1199961) hydrochloride. The reaction is typically carried out in a suitable solvent, often with a basic catalyst like sodium acetate (B1210297) to neutralize the HCl salt of the semicarbazide and facilitate the reaction.

Q2: My yield of this compound is consistently low. What are the common causes?

A2: Low yields can stem from several factors:

  • Purity of 2-Nitrobenzaldehyde: The starting aldehyde can undergo oxidation to 2-nitrobenzoic acid or contain other isomers, which will not react to form the desired product.

  • Improper pH: The reaction is sensitive to pH. A slightly acidic to neutral pH is generally optimal for the condensation reaction.

  • Suboptimal Temperature: Both excessively high or low temperatures can negatively impact the reaction rate and lead to the formation of side products.

  • Inadequate Reaction Time: The reaction may not have proceeded to completion.

  • Loss during Workup and Purification: The product might be lost during filtration or recrystallization steps.

Q3: What are the potential side reactions during this synthesis?

A3: A potential side reaction is the formation of 2-Nitrobenzaldehyde aldazine. This can occur under certain conditions, particularly if there is an excess of the aldehyde or if the reaction conditions are not carefully controlled.

Q4: How can I purify the synthesized this compound?

A4: Recrystallization is a common method for purifying the crude product. Ethanol (B145695) is a frequently used solvent for this purpose. The choice of solvent depends on the solubility of the product and impurities at different temperatures.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Possible Cause Recommended Solution
Low or No Product Formation Purity of 2-Nitrobenzaldehyde is low.Check the purity of the starting material using techniques like melting point or spectroscopy. If necessary, purify the 2-Nitrobenzaldehyde by recrystallization before use.
Incorrect stoichiometry of reactants.Ensure the molar ratio of 2-Nitrobenzaldehyde to semicarbazide hydrochloride is appropriate. A 1:1 molar ratio is typically used.
Inactive catalyst or incorrect amount.Use fresh sodium acetate or another suitable base. Ensure the correct molar equivalent is used to neutralize the semicarbazide hydrochloride.
Product is Oily or Does Not Solidify Presence of impurities.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, proceed with a purification step like column chromatography before attempting recrystallization.
Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or gently heating the mixture.
Discolored Product (e.g., brownish) Formation of side products due to high temperature.Conduct the reaction at a lower temperature. Monitor the temperature closely throughout the reaction.
Air oxidation of the aldehyde.While less common for this specific aldehyde, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected.

Experimental Protocols

Protocol 1: Conventional Synthesis in Ethanol

This protocol describes a standard method for the synthesis of this compound using ethanol as a solvent.

Materials:

  • 2-Nitrobenzaldehyde

  • Semicarbazide hydrochloride

  • Sodium acetate

  • Ethanol

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve semicarbazide hydrochloride and sodium acetate in a minimal amount of warm water.

  • In a separate beaker, dissolve 2-Nitrobenzaldehyde in ethanol.

  • Slowly add the ethanolic solution of 2-Nitrobenzaldehyde to the aqueous solution of semicarbazide hydrochloride with constant stirring.

  • A precipitate should start to form. Continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold water, followed by a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product in a desiccator or a vacuum oven at a low temperature.

  • For further purification, recrystallize the crude product from ethanol.

Protocol 2: Solvent-Free Synthesis using Ball Milling

This method offers a green and efficient alternative to traditional solvent-based synthesis.

Materials:

  • 2-Nitrobenzaldehyde

  • Semicarbazide hydrochloride

  • A ball mill with stainless steel jars and balls

Procedure:

  • Place equimolar amounts of 2-Nitrobenzaldehyde and semicarbazide hydrochloride into a stainless steel milling jar.

  • Add the stainless steel balls to the jar.

  • Mill the mixture at room temperature for approximately 45-60 minutes.

  • After milling, the product is typically obtained as a fine powder and can be used directly or purified further if necessary. This method often results in a quantitative yield.

Visualizing the Workflow and Troubleshooting

To aid in understanding the experimental process and troubleshooting common issues, the following diagrams are provided.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification r1 Dissolve Semicarbazide HCl and Sodium Acetate in Water rxn Mix Solutions and Stir (1-2 hours at RT) r1->rxn r2 Dissolve 2-Nitrobenzaldehyde in Ethanol r2->rxn filt Vacuum Filtration rxn->filt wash Wash with Cold Water and Ethanol filt->wash dry Dry Product wash->dry recryst Recrystallize from Ethanol dry->recryst

Caption: Experimental workflow for the conventional synthesis of this compound.

troubleshooting_yield start Low Yield of Product purity Check Purity of 2-Nitrobenzaldehyde start->purity stoich Verify Stoichiometry (1:1 molar ratio) start->stoich conditions Review Reaction Conditions start->conditions workup Evaluate Workup Procedure start->workup purify_reactant Purify Aldehyde (Recrystallization) purity->purify_reactant Impure adjust_stoich Recalculate and Re-weigh Reactants stoich->adjust_stoich Incorrect optimize_temp Adjust Temperature (e.g., room temp) conditions->optimize_temp Suboptimal Temp optimize_time Increase Reaction Time (Monitor by TLC) conditions->optimize_time Incomplete Reaction minimize_loss Optimize Filtration and Recrystallization Solvents workup->minimize_loss Product Loss

Technical Support Center: Synthesis of 2-Nitrobenzaldehyde Semicarbazone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Nitrobenzaldehyde Semicarbazone.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

A1: The synthesis is a condensation reaction between 2-Nitrobenzaldehyde and semicarbazide (B1199961) hydrochloride. The reaction mechanism is analogous to the formation of imines and oximes, involving a nucleophilic addition of the semicarbazide to the carbonyl group of the aldehyde, followed by the elimination of a water molecule to form the C=N double bond of the semicarbazone.

Q2: Why is only one of the -NH2 groups in semicarbazide reactive?

A2: Semicarbazide (H₂N-NH-C(=O)NH₂) has two -NH₂ groups. However, the lone pair of electrons on the nitrogen atom attached to the carbonyl group is involved in resonance with the carbonyl group. This delocalization makes it less nucleophilic. The terminal -NH₂ group's lone pair is not involved in resonance and is therefore more available for nucleophilic attack on the carbonyl carbon of 2-Nitrobenzaldehyde.

Q3: What is the optimal pH for this reaction, and why is it important?

A3: The reaction is typically carried out in a mildly acidic medium. The acidic conditions protonate the carbonyl oxygen of the 2-Nitrobenzaldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. However, at very low pH, the semicarbazide can be protonated, rendering it non-nucleophilic. Conversely, a high pH can lead to undesirable side reactions. For the similar condensation of benzaldehyde (B42025) with semicarbazide, an optimal pH of 3.5 has been reported. Maintaining a controlled, mildly acidic pH is crucial for maximizing the yield of the desired product.

Q4: What are the common impurities in the final product?

A4: Common impurities can include unreacted 2-Nitrobenzaldehyde, unreacted semicarbazide, and byproducts from side reactions such as 2-Nitrobenzaldehyde azine, 2-nitrobenzyl alcohol, and 2-nitrobenzoic acid. The latter two are products of the Cannizzaro reaction, which can occur under basic conditions.

Q5: What is a suitable method for purifying the final product?

A5: Recrystallization is a common and effective method for purifying this compound. Given its polarity, common solvent systems for recrystallization include ethanol (B145695), ethanol-water mixtures, or methanol. The choice of solvent will depend on the specific impurities present.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Incorrect pH of the reaction mixture. 2. Inactive semicarbazide reagent. 3. Insufficient reaction time or temperature. 4. Loss of product during workup.1. Adjust the pH to be mildly acidic (around 3.5-5) using a buffer or dilute acid. Avoid strongly acidic or basic conditions. 2. Use a fresh, high-purity batch of semicarbazide hydrochloride. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider gentle heating. 4. Ensure the product has fully precipitated before filtration. Wash the collected solid with cold solvent to minimize dissolution.
Oily or Gummy Product 1. Presence of impurities, particularly unreacted starting materials or side products. 2. Incomplete removal of solvent.1. Attempt to triturate the oil with a non-polar solvent like hexane (B92381) to induce solidification. 2. If trituration fails, purify the crude product by column chromatography before attempting recrystallization. 3. Ensure the product is thoroughly dried under vacuum.
Product is Colored (e.g., deep yellow or brown) 1. Formation of colored impurities, possibly from side reactions involving the nitro group or from degradation of starting materials. 2. Residual acidic or basic impurities.1. Recrystallize the product. The use of a small amount of activated charcoal during recrystallization can help remove colored impurities. 2. Ensure the product is washed thoroughly with water to remove any residual acid or base before drying.
Difficulty in Crystallization 1. The product is too soluble in the chosen recrystallization solvent. 2. Presence of impurities that inhibit crystal formation.1. Change the recrystallization solvent or use a solvent/anti-solvent system. For example, dissolve the product in a minimal amount of hot ethanol and slowly add water until turbidity is observed, then allow to cool slowly. 2. If impurities are suspected, purify by column chromatography first.

Experimental Protocol

This is a general procedure for the synthesis of this compound. Researchers should adapt it based on their specific laboratory conditions and safety protocols.

Materials:

  • 2-Nitrobenzaldehyde

  • Semicarbazide hydrochloride

  • Sodium acetate (B1210297) (or other suitable buffer)

  • Ethanol

  • Water

Procedure:

  • Preparation of Semicarbazide Solution: In a flask, dissolve an equimolar amount of semicarbazide hydrochloride and sodium acetate in a minimal amount of warm water. The sodium acetate acts as a buffer to liberate the free semicarbazide base and maintain a suitable pH.

  • Preparation of Aldehyde Solution: In a separate flask, dissolve 1 equivalent of 2-Nitrobenzaldehyde in a suitable volume of ethanol.

  • Reaction: Slowly add the semicarbazide solution to the stirring solution of 2-Nitrobenzaldehyde at room temperature.

  • Precipitation: The this compound will begin to precipitate out of the solution, often within minutes. Continue stirring for 1-2 hours to ensure the reaction goes to completion. The mixture can be cooled in an ice bath to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold water, followed by a small amount of cold ethanol to remove unreacted starting materials and other soluble impurities.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature.

  • Purification (if necessary): If the product is not of sufficient purity, recrystallize from ethanol or an ethanol-water mixture.

Physicochemical Data of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Appearance
2-NitrobenzaldehydeC₇H₅NO₃151.1242-44Yellow crystalline solid
Semicarbazide HClCH₆ClN₃O111.53~175 (decomposes)White crystalline solid
This compoundC₈H₈N₄O₃208.17>238Yellow to green solid[1]

Reaction Pathways and Troubleshooting Workflow

Reaction_Pathways Main Reaction and Potential Side Reactions 2-Nitrobenzaldehyde 2-Nitrobenzaldehyde 2-Nitrobenzaldehyde_Semicarbazone 2-Nitrobenzaldehyde Semicarbazone (Desired Product) 2-Nitrobenzaldehyde->2-Nitrobenzaldehyde_Semicarbazone + Semicarbazide Cannizzaro_Products Cannizzaro Reaction Products (2-Nitrobenzyl Alcohol & 2-Nitrobenzoic Acid) 2-Nitrobenzaldehyde->Cannizzaro_Products Self-condensation Azine 2-Nitrobenzaldehyde Azine 2-Nitrobenzaldehyde->Azine + Hydrazine Semicarbazide Semicarbazide Semicarbazide->2-Nitrobenzaldehyde_Semicarbazone Mild_Acid Mildly Acidic (pH ~3.5-5) Mild_Acid->2-Nitrobenzaldehyde_Semicarbazone Strong_Base Strong Base (High pH) Strong_Base->Cannizzaro_Products Hydrazine_Impurity Hydrazine Impurity Hydrazine_Impurity->Azine Troubleshooting_Workflow Troubleshooting Workflow for Synthesis Issues Start Synthesis Issue (e.g., Low Yield, Impure Product) Check_pH Is pH mildly acidic? Start->Check_pH Check_Reagents Are reagents of high purity? Check_pH->Check_Reagents Yes Adjust_pH Adjust pH to 3.5-5 Check_pH->Adjust_pH No Check_Reaction_Conditions Are reaction conditions optimal? Check_Reagents->Check_Reaction_Conditions Yes Use_New_Reagents Use fresh, high-purity starting materials Check_Reagents->Use_New_Reagents No Purification_Issue Is the issue with purification? Check_Reaction_Conditions->Purification_Issue Yes Optimize_Conditions Monitor with TLC, adjust time/temperature Check_Reaction_Conditions->Optimize_Conditions No Recrystallize Recrystallize with appropriate solvent Purification_Issue->Recrystallize Yes Adjust_pH->Check_Reagents Use_New_Reagents->Check_Reaction_Conditions Optimize_Conditions->Purification_Issue Column_Chromatography Perform column chromatography Recrystallize->Column_Chromatography Fails

References

Technical Support Center: Purification of 2-Nitrobenzaldehyde Semicarbazone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 2-Nitrobenzaldehyde Semicarbazone. It includes detailed troubleshooting guides in a question-and-answer format, experimental protocols, and quantitative data to facilitate successful purification.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of this compound.

Q1: My reaction mixture is a thick, intractable paste, making it difficult to process. What could be the cause and how can I resolve it?

A1: This is a common issue when the product precipitates rapidly from the reaction mixture.

  • Possible Cause: The concentration of reactants might be too high, leading to rapid, uncontrolled precipitation.

  • Suggested Solution:

    • Add a small amount of the reaction solvent (e.g., ethanol) to dilute the mixture and improve fluidity.

    • Gentle warming of the mixture may also help to redissolve some of the product, making it easier to handle.

    • In future experiments, consider using a slightly larger volume of solvent from the outset.

Q2: The yield of my crude this compound is very low. What are the potential reasons and how can I improve it?

A2: Low yields can result from several factors related to the reaction conditions and work-up procedure.

  • Possible Causes:

    • Incomplete reaction: The reaction may not have gone to completion.

    • Suboptimal pH: The condensation reaction is pH-sensitive. A pH that is too high or too low can hinder the reaction. The reaction is typically carried out under mildly acidic conditions.[1]

    • Loss of product during work-up: The product may be partially soluble in the washing solvents.

  • Suggested Solutions:

    • Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Gentle heating can sometimes improve the reaction rate, but should be monitored to avoid side reactions.

    • pH Adjustment: Use a buffer or add a few drops of acid (e.g., acetic acid) to maintain a slightly acidic environment.

    • Work-up Procedure: Minimize the volume of solvent used for washing the crude product. Use ice-cold solvent to reduce solubility losses.

Q3: During recrystallization, my compound "oils out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This often happens when the solution is supersaturated at a temperature above the melting point of the solute.

  • Possible Causes:

    • The solution is too concentrated.

    • The cooling rate is too fast.

    • The chosen recrystallization solvent is not ideal.

  • Suggested Solutions:

    • Add more solvent: Re-heat the solution until the oil redissolves and then add a small amount of additional hot solvent to decrease the saturation.

    • Slow cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help to slow down the cooling process.

    • Solvent modification: If the problem persists, consider using a different solvent or a solvent mixture. For instance, if you are using a single solvent, adding a small amount of a miscible co-solvent in which the compound is less soluble can sometimes promote crystallization.

Q4: The purity of my this compound is not satisfactory after recrystallization. How can I improve it?

A4: Impurities can be carried over from the reaction or introduced during the work-up.

  • Possible Impurities:

  • Suggested Solutions:

    • Washing the crude product: Before recrystallization, ensure the crude product is thoroughly washed to remove any unreacted starting materials. A wash with cold water can help remove semicarbazide hydrochloride, and a wash with a non-polar solvent like hexane (B92381) can help remove unreacted 2-nitrobenzaldehyde.

    • Optimize recrystallization: Ensure you are using the appropriate solvent and that the cooling process is slow to allow for the formation of pure crystals. A second recrystallization may be necessary to achieve high purity.

    • Decolorizing carbon: If the product has a persistent color that is not characteristic of the pure compound, you can use a small amount of activated charcoal during the recrystallization process to remove colored impurities. Add the charcoal to the hot solution before filtration.

Q5: No crystals are forming even after the solution has cooled to room temperature. What steps can I take to induce crystallization?

A5: Sometimes a supersaturated solution is stable and requires a trigger to initiate crystallization.

  • Suggested Solutions:

    • Scratching the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to act as a seed crystal.

    • Reducing the solvent volume: If the solution is not sufficiently saturated, you can gently heat it to evaporate some of the solvent and then allow it to cool again.

    • Lowering the temperature: Place the solution in an ice bath or a refrigerator to further decrease the solubility of the compound.

Data Presentation

Table 1: Physical Properties and Recrystallization Data for this compound

PropertyValueReference/Notes
Molecular FormulaC₈H₈N₄O₃[1]
Molecular Weight208.17 g/mol [1]
AppearanceYellow to Green Solid
Melting Point>238 °C
SolubilitySlightly soluble in DMSO and Methanol[1]
Recrystallization SolventEthanol-water mixtureA common solvent system for semicarbazones.

Experimental Protocols

1. Synthesis of this compound

This protocol describes the synthesis of this compound via a condensation reaction.

  • Materials:

  • Procedure:

    • In a round-bottom flask, dissolve semicarbazide hydrochloride and sodium acetate in water.

    • In a separate beaker, dissolve 2-Nitrobenzaldehyde in a minimal amount of warm ethanol.

    • Add the ethanolic solution of 2-Nitrobenzaldehyde dropwise to the aqueous solution of semicarbazide with constant stirring.

    • A precipitate of this compound should form. The reaction can be gently warmed for a short period to ensure completion.

    • Cool the reaction mixture in an ice bath to maximize precipitation.

    • Collect the crude product by vacuum filtration.

    • Wash the crude product with cold water and then with a small amount of cold ethanol to remove unreacted starting materials.

    • Dry the crude product before proceeding to purification.

2. Purification by Recrystallization

This protocol outlines the purification of crude this compound using an ethanol-water solvent system.

  • Materials:

    • Crude this compound

    • Ethanol

    • Deionized water

  • Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely. Keep the solution at or near its boiling point.

    • Once the solid is dissolved, add hot water dropwise until the solution becomes faintly turbid. This indicates that the solution is saturated.

    • If the solution becomes too cloudy, add a few drops of hot ethanol until it becomes clear again.

    • Cover the flask and allow it to cool slowly to room temperature.

    • Once the flask has reached room temperature, place it in an ice bath to complete the crystallization process.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of an ice-cold ethanol-water mixture.

    • Dry the crystals thoroughly in a desiccator or a vacuum oven.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reactants 2-Nitrobenzaldehyde + Semicarbazide HCl reaction Condensation Reaction (Ethanol/Water, mild acid) reactants->reaction precipitation Precipitation of Crude Product reaction->precipitation filtration1 Vacuum Filtration precipitation->filtration1 washing Wash with Cold Water & Ethanol filtration1->washing drying1 Drying of Crude Product washing->drying1 dissolution Dissolve in Hot Ethanol drying1->dissolution saturation Add Hot Water to Saturation dissolution->saturation cooling Slow Cooling & Crystallization saturation->cooling filtration2 Vacuum Filtration cooling->filtration2 drying2 Drying of Pure Crystals filtration2->drying2

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_issues Common Issues cluster_solutions Potential Solutions start Problem Encountered during Purification oiling_out Compound 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals low_purity Low Purity start->low_purity low_yield Low Yield start->low_yield add_solvent Add More Solvent & Re-cool Slowly oiling_out->add_solvent induce_nucleation Scratch Flask or Add Seed Crystal no_crystals->induce_nucleation rerun_recrystallization Perform Second Recrystallization low_purity->rerun_recrystallization check_reaction Optimize Reaction Conditions (pH, time) low_yield->check_reaction

Caption: Troubleshooting logic for common purification issues of this compound.

References

Technical Support Center: 2-Nitrobenzaldehyde Semicarbazone Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the semicarbazone derivatization of 2-Nitrobenzaldehyde.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 2-Nitrobenzaldehyde semicarbazone.

Q1: Why is my yield of this compound consistently low?

Low yields can arise from several factors:

  • Suboptimal pH: The reaction is pH-sensitive. A slightly acidic medium (pH 4-6) is generally optimal to facilitate the dehydration step without inhibiting the initial nucleophilic attack by semicarbazide (B1199961).[1][2]

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure adequate reaction time and appropriate temperature. Gentle heating can sometimes improve the reaction rate, but excessive heat may lead to degradation.

  • Purity of Reactants: Impurities in the 2-Nitrobenzaldehyde or semicarbazide hydrochloride can lead to side reactions and reduce the yield of the desired product.

  • Loss during Workup and Purification: Significant loss of product can occur during filtration and recrystallization steps. Ensure the recrystallization solvent is appropriate (high solubility at high temperatures and low solubility at low temperatures) and that the washing solvent is ice-cold to minimize dissolution of the product.[3]

Q2: The reaction mixture turned a different color than expected, or I see unexpected precipitates. What could be the cause?

  • Side Reactions: The formation of unexpected colors or precipitates can indicate side reactions. One common side product is the self-condensation of the aldehyde or the formation of azines.[4]

  • Impure Starting Materials: Impurities in the starting 2-Nitrobenzaldehyde could lead to the formation of colored byproducts.

  • Incorrect pH: A pH that is too high or too low can promote side reactions.

Q3: My purified product has a low melting point or a broad melting range. What does this indicate?

A low or broad melting point is a strong indication of impurities in your final product. Incomplete removal of starting materials, solvents, or byproducts can cause this. Effective purification, typically through recrystallization, is crucial.

Q4: How do I choose an appropriate solvent for the reaction and recrystallization?

  • Reaction Solvent: The solvent should dissolve both 2-Nitrobenzaldehyde and semicarbazide hydrochloride (or semicarbazide). Ethanol (B145695) or aqueous ethanol mixtures are commonly used.[1]

  • Recrystallization Solvent: An ideal recrystallization solvent will dissolve the this compound when hot but not when cold.[3] Ethanol or methanol (B129727) can be suitable choices. It is recommended to perform a small-scale solvent screen to identify the best solvent or solvent mixture.

Q5: The semicarbazone product appears to be unstable. How can I improve its stability?

While semicarbazones are generally stable, the presence of the nitro group might affect stability. To ensure stability:

  • Thorough Drying: Ensure the final product is completely dry, as residual solvent or moisture can promote degradation over time.

  • Proper Storage: Store the purified, dry product in a cool, dark, and dry place.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueCitation(s)
Molecular Formula C₈H₈N₄O₃[5][6]
Molecular Weight 208.17 g/mol [5][6]
Appearance Yellow to green solid[6]
Melting Point > 238 °C[6]
Solubility Slightly soluble in DMSO and Methanol[6]
Expected Yield Good to excellent (typically >80-90% for semicarbazone formation)[3]
¹H NMR (DMSO-d₆, ppm) δ 10.13 (s, 2H), 8.11 (s, 4H) (Reference data for a similar compound)[7]
¹³C NMR (DMSO-d₆, ppm) δ 193.1, 139.7, 130.0 (Reference data for a similar compound)[7]

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

  • 2-Nitrobenzaldehyde

  • Semicarbazide hydrochloride

  • Sodium acetate (B1210297) (or other suitable base)

  • Ethanol

  • Water

  • Standard laboratory glassware (round-bottom flask, condenser, beaker, Buchner funnel, etc.)

  • Heating mantle or water bath

  • Magnetic stirrer

Procedure:

  • Preparation of Semicarbazide Solution: In a round-bottom flask, dissolve semicarbazide hydrochloride and an equimolar amount of sodium acetate in a minimal amount of warm water. This in-situ generation of the free semicarbazide base is a common practice.

  • Dissolving the Aldehyde: In a separate beaker, dissolve 2-Nitrobenzaldehyde in a minimal amount of ethanol.

  • Reaction: Slowly add the ethanolic solution of 2-Nitrobenzaldehyde to the stirring aqueous solution of semicarbazide.

  • Reaction Monitoring: The reaction mixture is typically stirred at room temperature or with gentle heating (e.g., 50-60 °C) for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation and Isolation: As the reaction proceeds, the this compound will precipitate out of the solution. Cool the reaction mixture in an ice bath to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of ice-cold water, followed by a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Purification (Recrystallization): Dissolve the crude product in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Final Filtration and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry the product thoroughly in a desiccator or a vacuum oven at a low temperature.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Semicarbazide HCl and Sodium Acetate in Water C Mix Reactant Solutions A->C B Dissolve 2-Nitrobenzaldehyde in Ethanol B->C D Stir at Room Temp or Gentle Heat (1-2h) C->D E Monitor by TLC D->E F Cool in Ice Bath to Precipitate Product E->F Reaction Complete G Vacuum Filtration F->G H Wash with Cold Water and Cold Ethanol G->H I Recrystallize from Hot Ethanol H->I J Final Filtration and Drying I->J

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide Start Start: Low Yield or Impure Product Check_pH Is the reaction pH in the optimal range (4-6)? Start->Check_pH Adjust_pH Adjust pH with dilute acid or base Check_pH->Adjust_pH No Check_Reaction_Time_Temp Was the reaction time and temperature adequate? Check_pH->Check_Reaction_Time_Temp Yes Adjust_pH->Check_pH End Improved Yield and Purity Adjust_pH->End Increase_Time_Temp Increase reaction time or apply gentle heating Check_Reaction_Time_Temp->Increase_Time_Temp No Check_Reagent_Purity Are the starting materials pure? Check_Reaction_Time_Temp->Check_Reagent_Purity Yes Increase_Time_Temp->Check_Reaction_Time_Temp Increase_Time_Temp->End Purify_Reagents Purify starting materials (e.g., recrystallization) Check_Reagent_Purity->Purify_Reagents No Check_Purification Was the recrystallization process effective? Check_Reagent_Purity->Check_Purification Yes Purify_Reagents->Check_Reagent_Purity Purify_Reagents->End Optimize_Recrystallization Optimize recrystallization solvent and procedure Check_Purification->Optimize_Recrystallization No Side_Reactions Consider possibility of side reactions Check_Purification->Side_Reactions Yes Optimize_Recrystallization->Check_Purification Optimize_Recrystallization->End Side_Reactions->End

Caption: Troubleshooting logic for this compound derivatization.

References

Mitigating interference in the analysis of 2-Nitrobenzaldehyde semicarbazone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-Nitrobenzaldehyde (B1664092) semicarbazone (2-NBA-SC). The focus is on mitigating interference and addressing common challenges encountered during its analytical determination, particularly in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is 2-Nitrobenzaldehyde semicarbazone and what is its primary analytical application?

A1: this compound (2-NBA-SC) is a derivative formed by the reaction of 2-Nitrobenzaldehyde (2-NBA) with semicarbazide (B1199961).[1][2] Its primary application is as a stable, derivatized standard for the detection and quantification of nitrofuran antibiotic residues in food products of animal origin, such as shrimp, milk, and other tissues.[3][4][5] The banned antibiotic nitrofurazone (B1679002) metabolizes into semicarbazide (SEM), which is often bound to tissue proteins. To analyze it, the protein-bound SEM is released and then derivatized with 2-NBA, converting it into 2-NBA-SC for easier detection by Liquid Chromatography-Mass Spectrometry (LC-MS).[3][6]

Q2: My derivatization reaction to form 2-NBA-SC has a low yield. What are the common causes and how can I fix it?

A2: Low derivatization yield is a frequent issue. Several factors related to reaction conditions and reagent quality can be the cause. A systematic approach is needed to identify and resolve the problem.[7] Key factors include suboptimal pH, incorrect temperature, insufficient reaction time, and poor reagent quality.[7][8]

Q3: I'm observing significant signal suppression or enhancement for 2-NBA-SC during my LC-MS/MS analysis. What is causing this interference?

A3: This phenomenon is known as a "matrix effect," which is a major challenge in LC-MS/MS analysis, especially when using electrospray ionization (ESI).[9][10][11] Matrix effects occur when co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins from animal tissue) interfere with the ionization of the target analyte (2-NBA-SC) in the MS source.[9][12] This interference can either decrease the ionization efficiency (ion suppression) or increase it (ion enhancement), leading to inaccurate quantification.[10][13] The complexity of the sample matrix directly influences the severity of these effects.[12]

Q4: How can I mitigate matrix effects in my analysis?

A4: Several strategies can be employed to reduce or compensate for matrix effects:

  • Improve Sample Cleanup: Implement more rigorous sample preparation steps like solid-phase extraction (SPE) to remove interfering matrix components before injection.[4][10]

  • Optimize Chromatography: Adjust the HPLC gradient to better separate the 2-NBA-SC peak from co-eluting matrix components.[11]

  • Use Isotope-Labeled Internal Standards: The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard, such as this compound-13C,15N2.[14][15][16] The SIL standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate quantification.[14][16]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to ensure that the standards and the samples are affected by the matrix in the same way.[10]

Q5: My chromatogram shows multiple peaks or poor peak shape for 2-NBA-SC. What could be the issue?

A5: This can be attributed to several factors:

  • Isomer Formation: The C=N double bond in the semicarbazone structure can result in the formation of E/Z stereoisomers, which may separate under certain chromatographic conditions, leading to split or broadened peaks.[7]

  • Analyte Degradation: 2-NBA-SC may degrade if exposed to harsh conditions (e.g., high temperature, extreme pH) during sample processing or analysis.[7]

  • Matrix Interference: Some matrix components can loosely bind to the analyte, altering its interaction with the chromatography column and affecting its retention time and peak shape.[9]

  • Column Issues: Poor peak shape can also result from a degraded or inappropriate HPLC column. A reverse-phase column with low silanol (B1196071) activity is often suitable for this type of analysis.[17]

Troubleshooting Guides

Guide 1: Low Derivatization Yield

This guide provides a structured approach to troubleshooting low yields in the formation of 2-NBA-SC.

Table 1: Troubleshooting Summary for Low Derivatization Yield

Potential Cause Troubleshooting Steps & Recommendations Rationale
Suboptimal pH Ensure the reaction medium is acidic. The condensation reaction requires acidic conditions to protonate the carbonyl oxygen, making the carbon more electrophilic for the nucleophilic attack by semicarbazide.[3] The reaction mechanism for semicarbazone formation is pH-dependent.
Inadequate Temperature/Time Monitor reaction progress over time using TLC or HPLC to determine the optimal reaction time and temperature.[7][8] Avoid excessively high temperatures or prolonged times, which can lead to product degradation.[7] The reaction needs sufficient time and thermal energy to proceed to completion, but excessive exposure can degrade the product.
Poor Reagent Quality Use fresh, high-purity 2-Nitrobenzaldehyde and semicarbazide hydrochloride. Store reagents under recommended conditions. Degraded or impure reagents can lead to side reactions and lower the yield of the desired product.[7]

| Insufficient Mixing | Ensure the reaction mixture is homogenous through efficient stirring or agitation throughout the reaction. | Inadequate mixing can result in localized concentration gradients and an incomplete reaction.[7] |

Guide 2: Inaccurate Quantification in LC-MS/MS

This guide addresses common issues related to inaccurate quantification due to matrix effects and other interferences.

Workflow for Mitigating Quantification Interference

cluster_prep Sample Preparation & Analysis start Inaccurate Result check_is Is an Isotope-Labeled Internal Standard (SIL-IS) being used? start->check_is add_is Action: Incorporate a SIL-IS (e.g., 2-NBA-SC-13C,15N2) into the workflow. check_is->add_is No check_cleanup Is sample cleanup adequate? check_is->check_cleanup Yes end Accurate Result add_is->end improve_cleanup Action: Optimize cleanup. Implement/enhance SPE step. check_cleanup->improve_cleanup No check_hplc Is chromatography optimized? check_cleanup->check_hplc Yes improve_cleanup->end improve_hplc Action: Adjust gradient to separate analyte from interfering matrix peaks. check_hplc->improve_hplc No check_hplc->end Yes improve_hplc->end

Caption: Troubleshooting logic for inaccurate LC-MS/MS quantification.

Experimental Protocols

Protocol 1: General Method for Sample Preparation and Derivatization

This protocol outlines the key steps for extracting and derivatizing tissue-bound semicarbazide (SEM) from animal muscle tissue.

  • Homogenization: Weigh 1-2 g of homogenized tissue into a centrifuge tube.

  • Hydrolysis: Add 5 mL of 0.1 M HCl. This step is crucial to release the protein-bound SEM.

  • Derivatization: Add 200 µL of 50 mM 2-Nitrobenzaldehyde (2-NBA) in DMSO. If using an internal standard, add the appropriate amount of this compound-13C,15N2 solution.

  • Incubation: Vortex the mixture and incubate at 37-50°C overnight to allow for complete derivatization.

  • pH Adjustment: Cool the sample and adjust the pH to ~7.0 using 0.1 M K2HPO4 and 1 M NaOH.

  • Liquid-Liquid Extraction (LLE): Add 5 mL of ethyl acetate (B1210297), vortex vigorously for 1 minute, and centrifuge. Transfer the upper organic layer to a new tube.

  • Evaporation: Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.

Analytical Workflow Diagram

cluster_workflow General Analytical Workflow A 1. Sample Homogenization (e.g., Animal Tissue) B 2. Acid Hydrolysis (Release of bound SEM) A->B C 3. Derivatization with 2-NBA (Formation of 2-NBA-SC) B->C D 4. Sample Cleanup (SPE or LLE) C->D E 5. LC-MS/MS Analysis (Detection & Quantification) D->E F 6. Data Interpretation E->F

Caption: Standard workflow for analyzing nitrofuran metabolite SEM.

Protocol 2: General LC-MS/MS Analysis

This protocol provides typical starting parameters for the analysis of 2-NBA-SC. Optimization is required for specific instruments and matrices.

  • LC System: HPLC or UPLC system.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

Table 2: Example LC-MS/MS Parameters for 2-NBA-SC

Analyte Precursor Ion (m/z) Product Ion 1 (m/z) (Quantifier) Product Ion 2 (m/z) (Qualifier)
2-NBA-SC 209.1 136.1 166.1

| 2-NBA-SC-¹³C,¹⁵N₂ (IS) | 212.1 | 137.1 | 169.1 |

Note: Specific m/z values should be optimized on the instrument being used.[14]

Visualization of Matrix Effect Interference

cluster_ms Mass Spectrometer Ion Source LC From LC Column Source ESI Droplet Analyte (2-NBA-SC) Matrix Component LC->Source:f0 Co-elution Source:f2->Source:f1 Interference with Ionization Process Detector MS Detector Source:f1->Detector Analyte Signal (Suppressed)

Caption: How matrix components interfere with analyte ionization.

References

Validation & Comparative

A Comparative Analysis of 2-Nitrobenzaldehyde Semicarbazone and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the ortho-, meta-, and para-isomers of nitrobenzaldehyde semicarbazone reveals distinct physicochemical properties and biological activities, offering a diverse palette for applications in medicinal chemistry and drug development. This guide provides a comparative overview of these isomers, summarizing their synthesis, key properties, and biological significance with supporting experimental data.

Physicochemical Properties

The seemingly subtle shift in the position of the nitro group on the benzaldehyde (B42025) ring from the ortho (2-nitro) to the meta (3-nitro) and para (4-nitro) positions results in notable differences in the physicochemical properties of the corresponding semicarbazones. These differences, including melting point and solubility, can significantly influence their pharmacokinetic and pharmacodynamic profiles.

Property2-Nitrobenzaldehyde (B1664092) Semicarbazone3-Nitrobenzaldehyde (B41214) Semicarbazone4-Nitrobenzaldehyde Semicarbazone
Molecular Formula C₈H₈N₄O₃C₈H₈N₄O₃C₈H₈N₄O₃
Molecular Weight 208.17 g/mol [1]208.17 g/mol 208.18 g/mol [2]
Appearance Yellow to green solid[3]--
Melting Point >238 °C[3], 181 °C (benzene)[4]-217 °C[2]
Solubility Slightly soluble in DMSO and Methanol[3]--

Synthesis of Nitrobenzaldehyde Semicarbazone Isomers

The synthesis of 2-nitrobenzaldehyde semicarbazone and its isomers is typically achieved through a condensation reaction between the corresponding nitrobenzaldehyde isomer and semicarbazide (B1199961) hydrochloride. The general experimental protocol can be adapted for each isomer.

General Experimental Protocol for Semicarbazone Synthesis

This protocol is a generalized procedure based on the synthesis of 3-nitrobenzaldehyde semicarbazone and can be adapted for the ortho- and para-isomers.

Materials:

  • Appropriate nitrobenzaldehyde isomer (2-nitrobenzaldehyde, 3-nitrobenzaldehyde, or 4-nitrobenzaldehyde)

  • Semicarbazide hydrochloride

  • Sodium hydroxide (B78521) or sodium acetate

  • Ethanol

Procedure:

  • Dissolve semicarbazide hydrochloride and a base (such as sodium hydroxide or sodium acetate) in hot ethanol.

  • In a separate flask, dissolve the nitrobenzaldehyde isomer in hot ethanol.

  • Mix the two solutions and reflux the mixture with constant stirring for several hours.

  • Allow the reaction mixture to cool, which should result in the precipitation of the semicarbazone product.

  • Filter the precipitate, wash it with cold ethanol, and dry it to obtain the purified nitrobenzaldehyde semicarbazone isomer.

The following diagram illustrates the general workflow for the synthesis and characterization of these isomers.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization Nitrobenzaldehyde Isomer Nitrobenzaldehyde Isomer Reaction Reaction Nitrobenzaldehyde Isomer->Reaction Semicarbazide HCl Semicarbazide HCl Semicarbazide HCl->Reaction Crude Product Crude Product Reaction->Crude Product Filtration Filtration Crude Product->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Pure Semicarbazone Pure Semicarbazone Drying->Pure Semicarbazone Characterization Spectroscopic Analysis (IR, NMR, Mass Spec) Pure Semicarbazone->Characterization

Fig. 1: General workflow for the synthesis and characterization.

Comparative Biological Activities

Semicarbazones are a class of compounds known for their wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer effects. The biological efficacy of nitrobenzaldehyde semicarbazones is influenced by the position of the nitro group.

Antimicrobial Activity

Studies have shown that 3-nitrobenzaldehyde semicarbazone and its metal complexes exhibit antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The metal complexes, in particular, show enhanced bioactivity compared to the free ligand, suggesting that coordination with metal ions can potentiate the antimicrobial effect. While direct comparative data for all three isomers is limited, the study on the meta-isomer provides a basis for further investigation into the structure-activity relationship of these compounds as antimicrobial agents.

Anticonvulsant Activity

The anticonvulsant properties of semicarbazones are a significant area of research. The proposed mechanism of action for their anticonvulsant activity involves the inhibition of voltage-gated sodium channels.[3] A general pharmacophore model for anticonvulsant semicarbazones includes an aryl binding site, a hydrogen bonding domain, and an electron donor group.[3] The nitrobenzaldehyde semicarbazone isomers fit this general model, suggesting their potential as anticonvulsant agents. Further comparative screening of all three isomers is necessary to determine the optimal substitution pattern for this activity.

The following diagram illustrates the proposed mechanism of action for the anticonvulsant activity of semicarbazones.

cluster_membrane Neuronal Membrane Semicarbazone Semicarbazone VoltageGatedNaChannel Voltage-Gated Sodium Channel Semicarbazone->VoltageGatedNaChannel Binds to and inhibits NaInflux Sodium Ion Influx Semicarbazone->NaInflux Blocks VoltageGatedNaChannel->NaInflux Inhibition Inhibition NeuronalDepolarization Neuronal Depolarization NaInflux->NeuronalDepolarization SeizureActivity Seizure Activity NeuronalDepolarization->SeizureActivity

Fig. 2: Proposed anticonvulsant mechanism of semicarbazones.

Conclusion

The ortho-, meta-, and para-isomers of nitrobenzaldehyde semicarbazone represent a versatile class of compounds with distinct physicochemical properties and potential for diverse biological applications. The position of the nitro group significantly influences these characteristics, highlighting the importance of isomeric purity in the design and development of new therapeutic agents. This guide provides a foundational comparison to aid researchers in their selection and further investigation of these valuable chemical entities for applications in drug discovery and development. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of these isomers.

References

A Comparative Guide to Schiff Base Chemosensors for Metal Ion Detection: Evaluating 2-Nitrobenzaldehyde Semicarbazone and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Schiff base compounds for the detection of metal ions, with a focus on 2-nitrobenzaldehyde (B1664092) semicarbazone and other notable alternatives. Schiff bases, characterized by their azomethine group (-C=N-), are a versatile class of ligands in coordination chemistry, widely recognized for their applications in sensing metal ions due to their ease of synthesis and rich coordination properties. Semicarbazones, a subclass of Schiff bases, are of particular interest. However, a review of current literature indicates that while 2-nitrobenzaldehyde semicarbazone is a well-documented compound, its application and performance data as a chemosensor for direct metal ion detection are not extensively reported. Most of its applications are found in its role as a derivatizing agent, particularly for the detection of nitrofuran antibiotics.

This guide will first detail the synthesis of this compound as a representative semicarbazone Schiff base. Subsequently, it will present a comparative analysis of other well-characterized Schiff base chemosensors for the detection of common metal ions such as iron (Fe³⁺), zinc (Zn²⁺), and copper (Cu²⁺), for which substantial experimental data are available.

Synthesis of this compound

The synthesis of this compound is a straightforward condensation reaction between 2-nitrobenzaldehyde and semicarbazide (B1199961). This reaction is a classic example of the formation of a Schiff base.

Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

  • Dissolve semicarbazide hydrochloride (1 g) in hot water. To this solution, add a few drops of acetic acid to facilitate the reaction.

  • In a separate flask, prepare a mixture of 2-nitrobenzaldehyde (1 g) and sodium acetate (2 g) in ethanol.

  • Stir the ethanolic solution of 2-nitrobenzaldehyde and sodium acetate with the aqueous solution of semicarbazide for 30 minutes at room temperature.

  • The resulting yellow precipitate, this compound, is collected by filtration.

  • The crude product can be purified by recrystallization from ethanol.

G cluster_reactants Reactants cluster_process Process cluster_product Product 2_nitrobenzaldehyde 2-Nitrobenzaldehyde in Ethanol mixing Mixing and Stirring (30 minutes) 2_nitrobenzaldehyde->mixing semicarbazide Semicarbazide HCl in Acetic Acid/Water semicarbazide->mixing sodium_acetate Sodium Acetate sodium_acetate->mixing precipitation Precipitation mixing->precipitation filtration Filtration precipitation->filtration recrystallization Recrystallization (from Ethanol) filtration->recrystallization product 2-Nitrobenzaldehyde Semicarbazone (Yellow Powder) recrystallization->product G sensor Schiff Base Sensor (Yellow) complex Sensor-Fe³⁺ Complex (Brown) sensor->complex Coordination fe3 Fe³⁺ Ion fe3->complex ict Altered Intramolecular Charge Transfer (ICT) complex->ict color_change Colorimetric Response (Visible Color Change) ict->color_change G sensor_off Free Schiff Base (Fluorescence OFF) (PET Active) complex_on Sensor-Zn²⁺ Complex (Fluorescence ON) sensor_off->complex_on Binding zn2 Zn²⁺ Ion zn2->complex_on pet_inhibition Inhibition of Photoinduced Electron Transfer (PET) complex_on->pet_inhibition chef Chelation-Enhanced Fluorescence (CHEF) pet_inhibition->chef G sensor_on Free Schiff Base (Fluorescence ON) complex_off Sensor-Cu²⁺ Complex (Fluorescence OFF) sensor_on->complex_off Coordination cu2 Cu²⁺ Ion (Paramagnetic) cu2->complex_off quenching Fluorescence Quenching (e.g., via Intersystem Crossing) complex_off->quenching

Validation of 2-Nitrobenzaldehyde semicarbazone as a chemical sensor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rapid and accurate detection of cyanide is of paramount importance in environmental monitoring, clinical toxicology, and industrial process control. This guide provides a comparative overview of various chemical sensors for cyanide, with a focus on Schiff base derivatives and other prominent colorimetric and fluorometric probes. The information presented herein is supported by experimental data to aid researchers in selecting the most suitable sensor for their specific applications.

Performance Comparison of Cyanide Chemical Sensors

The efficacy of a chemical sensor is determined by several key performance indicators. The following tables summarize the performance of selected cyanide sensors, categorized by their sensing mechanism.

Schiff Base and Hydrazone-Based Colorimetric Sensors

Schiff base derivatives are a versatile class of organic compounds that have been extensively investigated for anion recognition. Their ease of synthesis and tunable optical properties make them excellent candidates for colorimetric cyanide sensing. The sensing mechanism typically involves the nucleophilic addition of the cyanide ion to the imine (C=N) bond or deprotonation of an acidic proton on the sensor molecule, leading to a distinct color change.

Sensor Name/DescriptionLimit of Detection (LOD)Response TimeSignaling MechanismSolvent
(E)-1-(1-(2-hydroxy-5-methylphenyl)ethylidene)-4-(4-phenylthaizol-2-yl)semicarbazide[1]0.5 µMRapidHydrogen bond formation followed by deprotonationDimethylformamide (DMF)
Azo Schiff base of 4-Aminoantipyrine and 1-(3-Formyl-4-hydroxyphenylazo)-3-nitrobenzene1.4 µMNot specifiedDeprotonationDMF/H₂O
Diaminobiphenyl and 4-nitrobenzaldehyde (B150856) based Schiff's bases (S1-S3)[2]8.7 x 10³ - 26 x 10³ ppmNot specifiedDeprotonation of imine protonDimethyl sulfoxide (B87167) (DMSO)
Naphtholic Schiff base[3]Not specifiedImmediateNucleophilic additionAqueous solution
Phenylthiosemicarbazide-based chemosensor[4]0.075 µMNot specifiedDeprotonationNot specified
Fluorescent Probes for Cyanide Detection

Fluorescent sensors offer the advantage of high sensitivity. The interaction with cyanide can lead to either fluorescence quenching ("turn-off") or enhancement ("turn-on"), often with a noticeable color change under UV light.

Sensor Name/DescriptionLimit of Detection (LOD)Response TimeSignaling MechanismSolvent
Naphthalene-based ratiometric fluorescent probe[5]0.23 µMNot specifiedNucleophilic addition to dicyanovinyl groupBuffer solution
5-(4-(diphenylamine)phenyl) thiophen-2-formaldehyde[6]68.00 nMRapidTurn-on fluorescenceAqueous solution
Sulfo-cyanine dye 1[7]0.45 µMNot specifiedNucleophilic addition to iminium carbonAcetonitrile
Dicyanovinyl-substituted phenanthridine (B189435) fluorophore[8]39.3 nMFastNucleophilic additionAcetonitrile
Rhodamine Schiff base[9]24 nMNot specifiedTurn-on fluorescenceDMSO/H₂O
Ni(II) complex with a pyridoxal (B1214274) platform[10]9 nMRapidLigand displacementtris-HCl/NaCl buffer
Nanoparticle-Based Cyanide Sensors

Nanomaterials, particularly gold and silver nanoparticles, have emerged as sensitive platforms for cyanide detection. The sensing mechanism often relies on the etching of nanoparticles by cyanide, leading to a change in their localized surface plasmon resonance (LSPR) and a corresponding color change.

Sensor TypeLimit of Detection (LOD)Response TimeSignaling MechanismSolvent
Gold Nanobipyramids (Au NBPs)[11]1.58 nMRapidMorphological transformation (etching)Aqueous solution
Silver Nanoparticles (AgNPs)[12]1.8 µMNot specifiedOxidation of AgNPs in the presence of cyanideAqueous media
Ag–Au alloy nanoboxes[13]Nanomolar sensitivityNot specifiedEtching of nanoboxesNot specified

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying processes, the following diagrams illustrate the signaling mechanisms and typical experimental workflows for cyanide detection.

Signaling_Pathway_Schiff_Base cluster_sensing Schiff Base Cyanide Sensing cluster_detection Detection Sensor Schiff Base Sensor (e.g., with acidic proton) Intermediate Sensor-Cyanide Adduct Sensor->Intermediate Nucleophilic Attack / H-Bonding Cyanide Cyanide Ion (CN⁻) Cyanide->Intermediate Deprotonated_Sensor Deprotonated Sensor (Colored/Fluorescent) Intermediate->Deprotonated_Sensor Deprotonation Color_Change Colorimetric Change Deprotonated_Sensor->Color_Change Fluorescence_Change Fluorescence Change (Turn-on/Turn-off) Deprotonated_Sensor->Fluorescence_Change

Caption: Signaling pathway for a typical Schiff base cyanide sensor.

Experimental_Workflow_Colorimetric cluster_workflow General Workflow for Colorimetric Cyanide Detection start Start prep_sensor Prepare Sensor Solution in appropriate solvent start->prep_sensor add_sample Add Cyanide-containing Sample prep_sensor->add_sample observe Observe Color Change (Naked-eye) add_sample->observe measure Measure Absorbance (UV-Vis Spectrophotometer) observe->measure analyze Analyze Data (Determine Concentration) measure->analyze end End analyze->end

Caption: Experimental workflow for colorimetric cyanide detection.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of chemical sensors. Below are representative protocols for the synthesis of a Schiff base sensor and a general procedure for colorimetric cyanide detection.

Synthesis of a Schiff Base Sensor (Illustrative Example)

This protocol describes the synthesis of a simple Schiff base from an aldehyde and an amine, a common method for preparing this class of sensors.

Materials:

Procedure:

  • Dissolve the substituted salicylaldehyde (1 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the solution.

  • In a separate beaker, dissolve the amine derivative (1 mmol) in a minimal amount of hot ethanol.

  • Add the amine solution dropwise to the aldehyde solution while stirring.

  • Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterize the synthesized Schiff base using spectroscopic techniques such as FT-IR, ¹H NMR, and Mass Spectrometry.

General Protocol for Colorimetric Cyanide Detection

This protocol outlines the steps for evaluating the performance of a colorimetric cyanide sensor.

Materials:

  • Synthesized chemosensor

  • Stock solution of sodium cyanide (NaCN) or potassium cyanide (KCN) of known concentration

  • Aqueous buffer solution or appropriate organic solvent (e.g., DMSO, acetonitrile)

  • UV-Vis Spectrophotometer

  • Cuvettes

Procedure:

  • Preparation of Sensor Solution: Prepare a stock solution of the chemosensor in the chosen solvent at a specific concentration (e.g., 1 x 10⁻³ M).

  • Preparation of Cyanide Solutions: Prepare a series of standard cyanide solutions of varying concentrations by diluting the stock cyanide solution with the same solvent used for the sensor.

  • UV-Vis Titration:

    • Place a fixed volume of the sensor solution (e.g., 2 mL of a 1 x 10⁻⁵ M solution) into a cuvette.

    • Record the initial UV-Vis absorption spectrum of the sensor solution.

    • Incrementally add small aliquots of a standard cyanide solution to the cuvette.

    • After each addition, mix the solution thoroughly and record the UV-Vis spectrum.

    • Continue this process until no further significant change in the spectrum is observed.

  • Data Analysis:

    • Plot the absorbance at the wavelength of maximum change against the concentration of cyanide.

    • Determine the limit of detection (LOD) using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve.

  • Selectivity Test:

    • Prepare solutions of the sensor containing various potentially interfering anions (e.g., F⁻, Cl⁻, Br⁻, I⁻, AcO⁻, H₂PO₄⁻, SO₄²⁻, NO₃⁻) at a concentration significantly higher than that of the cyanide to be tested.

    • Record the UV-Vis spectra and observe any color changes to assess the sensor's selectivity.

This guide provides a foundational understanding of the performance and application of various chemical sensors for cyanide detection. Researchers are encouraged to consult the primary literature for more detailed information on specific sensors and their experimental validation.

References

A Comparative Analysis of the Biological Activity of Nitrobenzaldehyde Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various nitrobenzaldehyde derivatives. It includes supporting experimental data, detailed protocols for key assays, and visualizations of experimental workflows and relevant signaling pathways to aid in the evaluation of their therapeutic potential.

Nitrobenzaldehyde derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities, making them promising candidates for drug discovery and development. These activities primarily include antimicrobial, anticancer, and anti-inflammatory effects. The position of the nitro group on the benzaldehyde (B42025) ring, along with other substitutions, significantly influences the compound's efficacy and mechanism of action. This guide synthesizes data from various studies to present a comparative overview of these activities.

Comparative Antimicrobial Activity

Nitrobenzaldehyde derivatives, particularly in the form of Schiff bases and hydrazones, have demonstrated significant efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal species. The antimicrobial action is often attributed to the azomethine group (-CH=N-), which can interfere with microbial cell wall synthesis or disrupt cell membrane integrity. The tables below summarize the Minimum Inhibitory Concentration (MIC) values for several derivatives against common pathogens.

Table 1: Antibacterial Activity of Nitrobenzaldehyde Derivatives (MIC in µg/mL)

Derivative/CompoundStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Hydrazone of 4-hydroxy-3-nitrobenzaldehyde-200200200[1]
Schiff Base of 4-nitrobenzaldehyde6-15 (Zone of Inhibition in mm)-6-15 (Zone of Inhibition in mm)-[2]
4-Chlorobenzaldehyde derivative20-20-[1]
4-Bromobenzaldehyde derivative20-20-[1]
3-Nitrobenzaldehyde derivative20-20-[1]
3,4,5-Trimethoxybenzaldehyde derivative10-10-[1]
Gentamicin (Standard)10-10-[1]

Table 2: Antifungal Activity of Nitrobenzaldehyde Derivatives (MIC in µg/mL)

Derivative/CompoundAspergillus nigerCandida albicansReference
4-Chlorobenzaldehyde derivative1020[1]
4-Bromobenzaldehyde derivative1020[1]
4-Nitrobenzaldehyde derivative1020[1]
3-Nitrobenzaldehyde derivative1020[1]
3,4,5-Trimethoxybenzaldehyde derivative1010[1]
Fluconazole (Standard)2020[1]

Comparative Anticancer Activity

The anticancer potential of nitrobenzaldehyde derivatives has been a significant area of research. Studies indicate that these compounds can induce cytotoxicity in various cancer cell lines, often through the induction of apoptosis (programmed cell death).[1] A notable mechanism involves intracellular acidification upon activation by UV light, leading to apoptosis.[3] The following table presents the in vitro cytotoxic activity (IC50) of some derivatives against different cancer cell lines.

Table 3: In Vitro Cytotoxic Activity of Nitrobenzaldehyde Derivatives (IC50)

Derivative/CompoundCancer Cell LineIC50 ValueReference
Quinaldehyde o-nitrobenzoylhydrazoneHepG2 (Hepatoblastoma)> 400 µM[4]
4-nitrobenzaldehyde derived Schiff baseTSCCF (Oral Cancer)446.68 µg/mL[5]
3-methoxybenzaldehyde thiosemicarbazoneMCF-7 (Breast Cancer)Near doxorubicin[6]
4-nitrobenzaldehyde thiosemicarbazoneMCF-7 (Breast Cancer)Near doxorubicin[6]
Benzyloxybenzaldehyde derivative (ABMM-15)ALDH1A3 inhibition assay0.23 µM[7]
Benzyloxybenzaldehyde derivative (ABMM-16)ALDH1A3 inhibition assay1.29 µM[7]

Comparative Anti-inflammatory Activity

Certain benzaldehyde derivatives have shown promise as anti-inflammatory agents. Their mechanism of action often involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, and the modulation of signaling pathways like the NF-κB pathway.[8][9] Some derivatives have also been found to induce the expression of heme oxygenase-1 (HO-1), a critical enzyme in regulating inflammatory responses.[8]

Table 4: Anti-inflammatory Activity of Benzaldehyde Derivatives

Derivative/CompoundActivityMechanismReference
Flavoglaucin (a benzaldehyde derivative)Inhibition of NO and PGE2 productionInactivation of NF-κB pathway, Induction of HO-1[8][9]
Isotetrahydro-auroglaucin (a benzaldehyde derivative)Inhibition of NO and PGE2 productionInactivation of NF-κB pathway, Induction of HO-1[8][9]
4-HydroxybenzaldehydeSuppression of NO production and COX-2 inductionDown-regulation of iNOS and/or COX-2[10]
Pyridazinone derivatives of 3'-nitrobenzaldehydeAnalgesic and anti-inflammatory effects-[11][12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]

  • Preparation of Microtiter Plate : A 96-well microtiter plate is used. A serial two-fold dilution of the nitrobenzaldehyde derivative is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).[14]

  • Inoculum Preparation : A standardized suspension of the test microorganism is prepared to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[13]

  • Inoculation : Each well is inoculated with the standardized microbial suspension.[13] A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included.[14]

  • Incubation : The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).[15]

  • MIC Determination : The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16]

  • Cell Seeding : Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[16][17]

  • Compound Treatment : The cells are treated with various concentrations of the nitrobenzaldehyde derivative and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition : After incubation, the media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[18] The plate is then incubated for a few hours (e.g., 4 hours) to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[16]

  • Formazan Solubilization : The formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).[1]

  • Absorbance Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength typically between 550 and 600 nm. The absorbance is directly proportional to the number of viable cells. The IC50 value is then calculated.

Visualizing Mechanisms and Workflows

To better understand the processes involved in evaluating nitrobenzaldehyde derivatives, the following diagrams illustrate a general experimental workflow and a key signaling pathway.

G cluster_workflow General Experimental Workflow for Biological Activity Screening synthesis Synthesis of Nitrobenzaldehyde Derivatives antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) synthesis->antimicrobial anticancer Anticancer Screening (e.g., MTT Assay) synthesis->anticancer anti_inflammatory Anti-inflammatory Screening (e.g., NO Assay) synthesis->anti_inflammatory mic_data Determine MIC antimicrobial->mic_data ic50_data Determine IC50 anticancer->ic50_data inflammation_data Measure Inflammatory Mediators anti_inflammatory->inflammation_data pathway_study Mechanism of Action Studies (e.g., Apoptosis Pathway) mic_data->pathway_study ic50_data->pathway_study inflammation_data->pathway_study lead_optimization Lead Optimization pathway_study->lead_optimization

Caption: General workflow for screening the biological activity of nitrobenzaldehyde derivatives.

G cluster_apoptosis Simplified Intrinsic Apoptosis Pathway nitro_derivative Nitrobenzaldehyde Derivative cell_stress Cellular Stress (e.g., Intracellular Acidification) nitro_derivative->cell_stress mitochondria Mitochondria cell_stress->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by nitrobenzaldehyde derivatives.

References

A Comparative Guide to Analytical Methods for 2-Nitrobenzaldehyde Semicarbazone Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the detection and quantification of 2-Nitrobenzaldehyde (B1664092) semicarbazone (2-NBA-SC). While 2-NBA-SC is widely utilized as a derivatizing agent for the determination of semicarbazide (B1199961) (SEM), a metabolite of the banned nitrofuran antibiotic nitrofurazone (B1679002), direct analytical methods for 2-NBA-SC itself are less commonly reported. This document outlines the established indirect Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and explores the potential of direct analytical techniques including High-Performance Liquid Chromatography with UV detection (HPLC-UV), UV-Vis Spectrophotometry, and Electrochemical Methods.

Overview of Analytical Strategies

The primary application of 2-NBA-SC in analytical chemistry is in the regulatory monitoring of nitrofurazone residues in food products of animal origin. The stable metabolite of nitrofurazone, semicarbazide, is released from tissue proteins by acid hydrolysis and subsequently derivatized with 2-nitrobenzaldehyde to form 2-NBA-SC, which is then detected by LC-MS/MS. Direct analysis of 2-NBA-SC is less common; however, this guide proposes and compares potential direct methods based on the analysis of similar compounds and the known physicochemical properties of 2-NBA-SC.

Quantitative Data Summary

A direct comparison of quantitative performance data for the analysis of 2-Nitrobenzaldehyde semicarbazone is challenging due to the limited availability of validated methods for its direct detection. The following table summarizes the available data for the indirect determination of semicarbazide (as 2-NBA-SC) and provides estimated or theoretical parameters for potential direct analysis methods.

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeAccuracy/RecoveryPrecision (RSD)
LC-MS/MS (Indirect) Semicarbazide0.3 µg/kg0.8 µg/kgNot specifiedNot specifiedNot specified
HPLC-UV (Direct - Proposed) 2-NBA-SCTo be determinedTo be determinedTo be determinedTo be determinedTo be determined
UV-Vis Spectrophotometry (Direct - Proposed) 2-NBA-SCTo be determinedTo be determinedTo be determinedTo be determinedTo be determined
Electrochemical Method (Direct - Proposed) 2-NBA-SCTo be determinedTo be determinedTo be determinedTo be determinedTo be determined

Experimental Protocols

LC-MS/MS for Indirect Semicarbazide Determination (as 2-NBA-SC)

This established method is widely used for the regulatory control of nitrofurazone residues.

a. Sample Preparation (e.g., Animal Tissue)

  • Homogenize 1 gram of tissue.

  • Add an internal standard (isotopically labeled 2-NBA-SC is commercially available).[1]

  • Perform acid hydrolysis to release protein-bound semicarbazide.

  • Add 2-nitrobenzaldehyde solution to derivatize the released semicarbazide to 2-NBA-SC.

  • Incubate the mixture.

  • Neutralize the solution and perform liquid-liquid or solid-phase extraction to isolate the 2-NBA-SC.

  • Evaporate the solvent and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Conditions

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of characteristic precursor-product ion transitions for 2-NBA-SC and its labeled internal standard.

HPLC-UV for Direct 2-NBA-SC Determination (Proposed Method)

This proposed method is based on methodologies developed for other semicarbazone derivatives and the known UV absorbance of the 2-nitrobenzaldehyde precursor.[2][3]

a. Sample Preparation

  • Dissolve a known quantity of the sample containing 2-NBA-SC in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

b. HPLC-UV Conditions

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: Based on the UV spectrum of 2-nitrobenzaldehyde, a wavelength in the range of 250-350 nm would be appropriate.[2][4] The optimal wavelength would need to be determined by measuring the UV-Vis spectrum of a pure 2-NBA-SC standard.

UV-Vis Spectrophotometry for Direct 2-NBA-SC Determination (Proposed Method)

This method offers a simpler and more accessible approach for the quantification of 2-NBA-SC in solutions without significant interfering substances.

a. Sample Preparation

  • Prepare a stock solution of 2-NBA-SC in a suitable UV-transparent solvent (e.g., ethanol (B145695) or methanol).

  • Prepare a series of standard solutions of known concentrations by serial dilution.

  • Prepare the sample solution in the same solvent.

b. Measurement

  • Record the UV-Vis absorption spectrum of a 2-NBA-SC standard solution between 200 and 400 nm to determine the wavelength of maximum absorbance (λmax). Based on the precursor, this is expected to be around 250 nm and/or 300-350 nm.[2][4]

  • Measure the absorbance of the standard solutions and the sample solution at the determined λmax.

  • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

  • Determine the concentration of 2-NBA-SC in the sample solution from the calibration curve.

Electrochemical Method for Direct 2-NBA-SC Determination (Proposed Method)

This proposed method is based on the known electrochemical activity of the nitro group in 2-nitrobenzaldehyde, which can be exploited for sensitive detection.

a. Sample Preparation

  • Dissolve the sample containing 2-NBA-SC in a suitable supporting electrolyte solution (e.g., a buffer solution).

b. Electrochemical Analysis

  • Working Electrode: Glassy carbon electrode or a modified electrode.

  • Reference Electrode: Ag/AgCl.

  • Counter Electrode: Platinum wire.

  • Technique: Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV).

  • Procedure:

    • Record the voltammogram of the supporting electrolyte as a blank.

    • Add the sample solution to the electrochemical cell and record the voltammogram. The reduction of the nitro group should produce a distinct peak.

    • Quantification can be achieved by the standard addition method or by creating a calibration curve with known concentrations of 2-NBA-SC.

Visualizations

Nitrofuran_Metabolism_and_Derivatization Nitrofurazone Nitrofurazone (in animal) Metabolism Metabolism Nitrofurazone->Metabolism Semicarbazide Semicarbazide (SEM) (protein-bound) Metabolism->Semicarbazide AcidHydrolysis Acid Hydrolysis Semicarbazide->AcidHydrolysis FreeSEM Free Semicarbazide AcidHydrolysis->FreeSEM Derivatization Derivatization with 2-Nitrobenzaldehyde FreeSEM->Derivatization NBA_SC 2-Nitrobenzaldehyde Semicarbazone (2-NBA-SC) Derivatization->NBA_SC LCMS LC-MS/MS Detection NBA_SC->LCMS

Caption: Nitrofuran metabolism and derivatization for analysis.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Homogenization Homogenization Hydrolysis Hydrolysis Homogenization->Hydrolysis Derivatization Derivatization Hydrolysis->Derivatization Extraction Extraction Derivatization->Extraction Reconstitution Reconstitution Extraction->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

References

A Comparative Guide to Isotope-Labeled 2-Nitrobenzaldehyde Semicarbazone for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of carbonyl compounds is a significant analytical challenge. The inherent chemical properties of these molecules often necessitate derivatization to improve their detection and separation. This guide provides a comprehensive comparison of isotope-labeled 2-nitrobenzaldehyde (B1664092) semicarbazone, a specialized reagent for isotope dilution mass spectrometry, against a widely used alternative, 2,4-dinitrophenylhydrazine (B122626) (DNPH).

The primary application for isotope-labeled 2-nitrobenzaldehyde semicarbazone is in the highly sensitive and specific quantification of semicarbazide (B1199961) (SEM). SEM is a critical marker metabolite for detecting the illegal use of the nitrofuran antibiotic, nitrofurazone, in food-producing animals. This guide will focus on this application to provide a direct comparison of analytical performance.

Principle of Isotope Dilution Analysis

Isotope dilution mass spectrometry is a gold-standard quantitative technique that relies on the addition of a known amount of a stable isotope-labeled version of the analyte (the internal standard) to a sample at the beginning of the analytical process. The labeled standard is chemically identical to the analyte but has a different mass. By measuring the ratio of the native analyte to the isotope-labeled internal standard in the mass spectrometer, accurate quantification can be achieved, as any sample loss during preparation and analysis affects both the analyte and the internal standard equally.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Quantification Sample Sample containing native analyte (blue circles) Spike Add known amount of isotope-labeled internal standard (red circles) Sample->Spike Step 1 Homogenize Homogenized sample with both native analyte and internal standard Spike->Homogenize Step 2 Extraction Extraction, Derivatization, and Cleanup Homogenize->Extraction Step 3 LCMS LC-MS/MS Analysis Extraction->LCMS Ratio Measure Peak Area Ratio of Native Analyte to Internal Standard LCMS->Ratio Quantify Calculate concentration of native analyte based on the measured ratio and the known amount of added internal standard Ratio->Quantify Step 4

Principle of Isotope Dilution Mass Spectrometry.

Performance Comparison: Isotope-Labeled 2-NBA Semicarbazone vs. DNPH

The selection of a derivatization and quantification strategy depends on the required sensitivity, accuracy, and the nature of the sample matrix. The following table summarizes the performance characteristics of LC-MS/MS methods using either an isotope-labeled this compound internal standard or the more traditional 2,4-dinitrophenylhydrazine (DNPH) derivatization for the analysis of semicarbazide (SEM) in food matrices.

Performance MetricIsotope Dilution with 2-NBA Semicarbazone DerivatizationDNPH Derivatization with LC-MS or LC-UV
Analyte Semicarbazide (SEM)General Carbonyls (including SEM)
Limit of Detection (LOD) 0.1 µg/kg[1][2] - 0.36 µg/kg[3][4]Typically in the low µg/kg to ng/mL range, highly variable by analyte and detector.
Limit of Quantification (LOQ) 0.25 µg/kg[1][2] - 0.61 µg/kg[3][4]Varies widely; can be comparable to or higher than isotope dilution methods depending on the instrumentation.
Recovery 87.8% - 107.2%[1][2]Generally 70% - 120%, but can be more variable due to matrix effects without a co-eluting internal standard.
Precision (RSD) 0.2% - 9.1% (intra-day)[1][2]Can be higher due to uncorrected matrix effects and sample preparation variability.
**Linearity (R²) **>0.99[1][5]>0.99 is achievable, but the calibration curve is more susceptible to matrix-induced deviations.
Matrix Effect Significantly minimized due to the co-eluting, chemically identical internal standard.A significant challenge, often requiring matrix-matched calibrants for accurate quantification.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are generalized protocols for the quantification of semicarbazide (SEM) using both compared methods.

Protocol 1: Quantification of SEM using Isotope-Labeled this compound by LC-MS/MS

This method is the standard confirmatory analysis for nitrofuran metabolites in food products.

G Start Start: Homogenized Food Sample (e.g., Shrimp, Egg) Spike Spike with Isotope-Labeled SEM Internal Standard Start->Spike Hydrolysis Acid Hydrolysis (e.g., 0.2 M HCl) Spike->Hydrolysis Derivatization In-situ Derivatization with 2-Nitrobenzaldehyde (2-NBA) (e.g., 16h at 37°C) Hydrolysis->Derivatization Neutralize Neutralization (e.g., NaOH and Phosphate (B84403) Buffer) Derivatization->Neutralize LLE Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Neutralize->LLE Evaporate Evaporate to Dryness and Reconstitute LLE->Evaporate Analyze Analyze by LC-MS/MS Evaporate->Analyze

Workflow for SEM analysis using 2-NBA derivatization.

1. Sample Preparation and Hydrolysis:

  • Weigh approximately 1-2 g of the homogenized sample into a centrifuge tube.

  • Add the isotope-labeled SEM internal standard.

  • Add 5 mL of 0.2 M hydrochloric acid[3].

  • Vortex to mix thoroughly.

2. Derivatization:

  • Add 50-100 µL of a 10 mM 2-nitrobenzaldehyde solution (in DMSO or methanol)[3].

  • Incubate the mixture overnight (approximately 16 hours) at 37°C to allow for both the release of protein-bound SEM and its derivatization[3].

3. Extraction:

  • Cool the sample to room temperature.

  • Neutralize the solution by adding a strong base (e.g., NaOH) and a buffer (e.g., phosphate buffer) to a pH of approximately 7[3].

  • Perform a liquid-liquid extraction by adding an organic solvent such as ethyl acetate, vortexing, and centrifuging to separate the layers. Repeat this step for a more exhaustive extraction[3].

  • Combine the organic layers.

4. Clean-up and Concentration:

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile (B52724), often with a modifier like formic acid or ammonium (B1175870) acetate.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for both the native SEM-2NBA derivative and the isotope-labeled internal standard.

Protocol 2: General Quantification of Carbonyls using DNPH Derivatization

This method is widely applied for the analysis of various aldehydes and ketones in different matrices, including air, water, and food.

1. Sample Preparation:

  • For solid samples, an extraction step with a suitable solvent (e.g., acetonitrile) may be required.

  • For liquid samples, direct derivatization may be possible.

2. Derivatization:

  • To the sample extract, add a solution of 2,4-dinitrophenylhydrazine in an acidified solvent (e.g., acetonitrile with a small amount of sulfuric or hydrochloric acid).

  • Allow the reaction to proceed at room temperature or with gentle heating for a specified time (e.g., 30-60 minutes).

3. Clean-up:

  • The derivatized sample may require a clean-up step, such as solid-phase extraction (SPE), to remove excess reagent and matrix interferences.

4. Analysis:

  • LC-UV: The resulting 2,4-dinitrophenylhydrazone derivatives can be analyzed by HPLC with UV detection, typically around 360 nm.

  • LC-MS: For higher sensitivity and specificity, the derivatives can be analyzed by LC-MS, often using APCI or ESI in negative ion mode.

G Carbonyl Carbonyl Compound (Aldehyde or Ketone) Reaction Acid-Catalyzed Condensation Carbonyl->Reaction Reagent Derivatization Reagent (e.g., 2-NBA) Reagent->Reaction Product Stable Hydrazone Derivative (Analyzed by MS) Reaction->Product Water Water (Byproduct) Reaction->Water

References

A Comparative Guide to Protein Carbonylation Assays: A Focus on DNPH-Based Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of common assays for the detection and quantification of protein carbonylation, a key biomarker of oxidative stress. While the initial topic of interest was "2-Nitrobenzaldehyde semicarbazone assays," a thorough review of scientific literature indicates that this compound is primarily used as an analytical standard for specific molecules, such as nitrofuran metabolites, rather than for the general quantification of protein carbonyls. Therefore, this guide focuses on the widely established and validated methods based on the derivatization of protein carbonyls with 2,4-dinitrophenylhydrazine (B122626) (DNPH).

The accumulation of carbonylated proteins is implicated in aging and various pathological conditions, making their accurate measurement crucial in many areas of research and drug development. The primary methods for detecting these modifications—spectrophotometry, Enzyme-Linked Immunosorbent Assay (ELISA), and Western blotting—all rely on the reaction of DNPH with carbonyl groups to form a stable DNP-hydrazone product. This guide will objectively compare the performance of these alternatives, provide supporting experimental data, and detail the methodologies for each key experiment.

Comparison of DNPH-Based Protein Carbonylation Assays

The choice of assay depends on the specific research question, required sensitivity, and the nature of the samples being analyzed. The following table summarizes the key performance characteristics of the three main DNPH-based methods.

FeatureSpectrophotometric AssayELISAWestern Blot
Principle Direct measurement of DNP-hydrazone absorbance at ~370 nm.Immunodetection of DNP-derivatized proteins using an anti-DNP antibody.Immunodetection of DNP-derivatized proteins separated by size via SDS-PAGE.
Detection ColorimetricColorimetric or ChemiluminescentChemiluminescent or Fluorescent
Quantification Absolute (nmol carbonyl/mg protein)Relative or Absolute (with standard curve)Semi-quantitative or Relative
Sensitivity LowHighHigh
Detection Limit ~0.15 nmol carbonyl for a 1 mg sample[1]Can be 5-10 times more sensitive than spectrophotometry[2]; ranges from pg/ml to ng/ml.[3][4]Can detect low abundance carbonylated proteins.
Throughput Low to MediumHighLow
Sample Requirement High (~250 µg protein per assay)[2]Low (~1-10 µg protein per assay)[2]Medium (~20 µg protein per lane)
Specificity Prone to interference from free DNPH and nucleic acids.[5]High, based on antibody-antigen interaction.High, provides molecular weight information.
Assay Time ~2-3 hours~4-5 hours>1 day
Advantages Simple, direct quantification.High sensitivity and throughput.Provides information on specific carbonylated proteins.
Disadvantages Low sensitivity, high sample requirement, potential for interference.Can be indirect, requires specific antibodies.Low throughput, semi-quantitative.

Cross-Reactivity and Assay Considerations

A critical aspect of any protein carbonylation assay is its specificity. While the DNPH derivatization itself is specific to carbonyl groups, potential cross-reactivity and interference can arise from several sources:

  • Nucleic Acid Contamination: In spectrophotometric assays, nucleic acids can react with DNPH, leading to an overestimation of protein carbonyl content.[5] It is recommended to treat samples with nucleases or use methods to precipitate nucleic acids.[5]

  • Heme Proteins: In samples containing hemoglobin or myoglobin, the heme groups can interfere with the absorbance reading in the same range as the DNP-hydrazones.[6] Removal of heme is necessary for accurate spectrophotometric quantification in such samples.[6]

  • Anti-DNP Antibody Specificity: In ELISA and Western blot assays, the specificity of the anti-DNP antibody is paramount. While these antibodies are designed to recognize the DNP hapten, there is a theoretical potential for cross-reactivity with other structurally similar molecules, though this is generally low.[7] The use of monoclonal antibodies can enhance specificity.

Experimental Protocols

Detailed methodologies for the three primary DNPH-based protein carbonylation assays are provided below.

Spectrophotometric DNPH Assay (Levine Method)

This method quantifies the total protein carbonyl content in a sample.

Materials:

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 10 mM in 2 M HCl)

  • Trichloroacetic acid (TCA) solution (e.g., 20%)

  • Ethanol/Ethyl acetate (B1210297) (1:1, v/v) wash solution

  • Guanidine (B92328) hydrochloride solution (e.g., 6 M)

  • Spectrophotometer

Protocol:

  • Sample Preparation: Adjust the protein concentration of the sample to 1-2 mg/mL.

  • Derivatization: Add an equal volume of DNPH solution to the protein sample. Incubate at room temperature for 1 hour in the dark.

  • Protein Precipitation: Add an equal volume of cold 20% TCA. Incubate on ice for 10 minutes.

  • Pelleting: Centrifuge to pellet the protein. Discard the supernatant.

  • Washing: Wash the protein pellet with the ethanol/ethyl acetate solution to remove free DNPH. Repeat the wash step.

  • Solubilization: Resuspend the pellet in guanidine hydrochloride solution.

  • Measurement: Read the absorbance at ~370 nm. Calculate the carbonyl content using the molar extinction coefficient of DNP-hydrazones (22,000 M⁻¹cm⁻¹).[6]

Protein Carbonyl ELISA

This immunoassay offers higher sensitivity for quantifying protein carbonyls.

Materials:

  • 96-well protein binding plate

  • DNPH solution

  • Blocking buffer (e.g., BSA or non-fat milk in PBS)

  • Anti-DNP primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2 M H₂SO₄)

  • Plate reader

Protocol:

  • Protein Coating: Coat the wells of a 96-well plate with the protein sample (e.g., 10 µg/mL in PBS) and incubate.

  • Washing: Wash the wells with PBS.

  • Derivatization: Add DNPH solution to each well and incubate.

  • Washing: Wash the wells to remove excess DNPH.

  • Blocking: Add blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Add the anti-DNP primary antibody and incubate.

  • Washing: Wash the wells.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate.

  • Washing: Wash the wells.

  • Detection: Add TMB substrate and incubate until color develops.

  • Stopping the Reaction: Add stop solution.

  • Measurement: Read the absorbance at 450 nm. Quantify the carbonyl content using a standard curve prepared with oxidized albumin.

Protein Carbonyl Western Blot (OxyBlot)

This technique allows for the identification of specific carbonylated proteins.

Materials:

  • DNPH solution

  • Neutralization buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer

  • Anti-DNP primary antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Sample Derivatization: Incubate protein samples with DNPH solution.

  • Neutralization: Add neutralization buffer to stop the derivatization reaction.

  • SDS-PAGE: Separate the derivatized proteins by SDS-PAGE.

  • Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking agent.

  • Primary Antibody Incubation: Incubate the membrane with the anti-DNP primary antibody.

  • Washing: Wash the membrane with a wash buffer (e.g., TBST).

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody.

  • Washing: Wash the membrane.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

Visualizing Experimental Workflows

The following diagrams illustrate the workflows for the spectrophotometric and immunoassay-based detection of protein carbonyls.

Spectrophotometric_Assay_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_purification Purification cluster_detection Detection ProteinSample Protein Sample DNPH_Reaction React with DNPH ProteinSample->DNPH_Reaction TCA_Precipitation TCA Precipitation DNPH_Reaction->TCA_Precipitation Wash Wash Pellet TCA_Precipitation->Wash Solubilization Solubilize in Guanidine HCl Wash->Solubilization Spectro Read Absorbance at ~370 nm Solubilization->Spectro Immunoassay_Workflow cluster_elisa ELISA Workflow cluster_western Western Blot Workflow Coat Coat Plate with Protein Sample Derivatize_ELISA Derivatize with DNPH Coat->Derivatize_ELISA Block_ELISA Block Derivatize_ELISA->Block_ELISA PrimaryAb_ELISA Add Anti-DNP Primary Antibody Block_ELISA->PrimaryAb_ELISA SecondaryAb_ELISA Add HRP-Secondary Antibody PrimaryAb_ELISA->SecondaryAb_ELISA Detect_ELISA Add Substrate & Read Absorbance SecondaryAb_ELISA->Detect_ELISA Derivatize_WB Derivatize Protein Sample with DNPH SDS_PAGE SDS-PAGE Derivatize_WB->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block_WB Block Transfer->Block_WB PrimaryAb_WB Add Anti-DNP Primary Antibody Block_WB->PrimaryAb_WB SecondaryAb_WB Add HRP-Secondary Antibody PrimaryAb_WB->SecondaryAb_WB Detect_WB Add Substrate & Image SecondaryAb_WB->Detect_WB

References

Inter-laboratory Comparison of 2-Nitrobenzaldehyde Semicarbazone Analysis: A Review of Performance Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analytical performance for the determination of semicarbazide (B1199961) (SEM), measured as its derivative 2-Nitrobenzaldehyde semicarbazone (2-NP-SEM), across multiple laboratories. The data presented is based on an inter-laboratory validation study, offering valuable insights into the method's repeatability and reproducibility. Detailed experimental protocols derived from established analytical methods are also provided to support researchers in the field.

Data Presentation: Performance in Inter-laboratory Studies

The analysis of semicarbazide, a marker for the banned veterinary drug nitrofurazone, typically involves derivatization with 2-Nitrobenzaldehyde (2-NBA) to form 2-NP-SEM, which is then quantified by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). An inter-laboratory validation study funded by the European Commission's Directorate General for Health and Consumer Protection (DG SANCO) evaluated an LC-MS/MS method for determining SEM in various baby food matrices.[1][2][3]

Seventeen laboratories from twelve European countries participated in the study.[1][3] The performance of the analytical method was assessed through the analysis of spiked samples at three different concentration levels in three different food matrices: apple puree, rice pudding, and a meat/vegetable meal.[1][3] The key performance indicators, namely repeatability (RSDr) and reproducibility (RSDR), are summarized below.

Food MatrixSpiked SEM Concentration (ng/g)Mean Recovery (%)Repeatability (RSDr %)Reproducibility (RSDR %)
Apple Puree~3106.16.924.3
~10103.54.216.6
~30102.85.317.0
Rice Pudding~396.56.422.5
~1093.85.719.8
~3088.86.121.3
Meat/Vegetable Meal~398.75.818.9
~1097.64.817.2
~3096.44.917.6

Data sourced from an inter-laboratory validation study on the determination of semicarbazide in baby food.[1][3]

The study concluded that the method demonstrated acceptable within- and between-laboratory precision for all three matrices at the target levels for the determination of SEM.[1][3]

Experimental Protocols

The following is a synthesized experimental protocol for the determination of semicarbazide as this compound, based on common practices in food analysis laboratories.[1][4][5][6][7][8]

Sample Preparation and Hydrolysis

Homogenized samples (typically 2 grams) are weighed into a centrifuge tube.[5][7] An internal standard, such as ¹³C¹⁵N₂-SEM, is added.[1][2][5] Acid hydrolysis is then performed by adding hydrochloric acid to release protein-bound semicarbazide.[1][2][4][6]

Derivatization

The sample is then derivatized with 2-Nitrobenzaldehyde (2-NBA) to form the stable derivative 2-NP-SEM.[1][2][4][6] This reaction is typically carried out by incubating the mixture at an elevated temperature (e.g., 37°C) overnight.[5][8]

Extraction and Clean-up

After derivatization, the reaction mixture is neutralized.[1][2][4] The 2-NP-SEM derivative is then extracted from the aqueous matrix using an organic solvent, commonly ethyl acetate.[4][6] A solid-phase extraction (SPE) step is often employed for further purification of the extract.[1][2][4][7]

LC-MS/MS Analysis

The final extract is evaporated to dryness and reconstituted in a suitable mobile phase for injection into the LC-MS/MS system.[4] Analysis is performed using a reversed-phase liquid chromatography column coupled to a tandem mass spectrometer.[1][2][4] Detection is achieved by monitoring specific precursor-to-product ion transitions for 2-NP-SEM in multiple reaction monitoring (MRM) mode.[9]

Visualizations

The following diagrams illustrate the key processes in the analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction & Clean-up cluster_analysis Analysis Sample Homogenized Sample Add_IS Add Internal Standard (¹³C¹⁵N₂-SEM) Sample->Add_IS Hydrolysis Acid Hydrolysis (HCl) Add_IS->Hydrolysis Add_2NBA Add 2-Nitrobenzaldehyde Hydrolysis->Add_2NBA Derivatize SEM Incubation Incubate (e.g., 37°C, 16h) Add_2NBA->Incubation Neutralization Neutralize pH Incubation->Neutralization Prepare for Extraction LLE Liquid-Liquid Extraction (Ethyl Acetate) Neutralization->LLE SPE Solid-Phase Extraction (SPE) LLE->SPE Evaporation Evaporate & Reconstitute SPE->Evaporation LCMS LC-MS/MS Analysis (MRM) Evaporation->LCMS Inject for Analysis

Caption: Experimental workflow for the analysis of this compound.

signaling_pathway cluster_analyte Analyte Transformation cluster_instrument Instrumentation SEM Semicarbazide (SEM) NPSEM This compound (2-NP-SEM) SEM->NPSEM + 2-NBA NBA 2-Nitrobenzaldehyde (2-NBA) NBA->NPSEM LC Liquid Chromatography NPSEM->LC Separation MS1 Mass Spectrometer (Q1) LC->MS1 Ionization & Precursor Ion Selection MS2 Mass Spectrometer (Q3) MS1->MS2 Fragmentation Detector Detector MS2->Detector Product Ion Detection

Caption: Logical relationship of analyte derivatization and detection by LC-MS/MS.

References

Efficacy of 2-Nitrobenzaldehyde semicarbazone as a corrosion inhibitor compared to other organic inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of materials science and industrial chemistry, the mitigation of corrosion is a paramount concern. The application of organic inhibitors is a widely adopted strategy to protect metallic surfaces from aggressive environments. This guide provides a comparative analysis of the efficacy of 2-Nitrobenzaldehyde semicarbazone and its analogues as corrosion inhibitors against other organic compounds, supported by experimental data from scientific literature. This document is intended for researchers, scientists, and professionals in materials science and chemical engineering.

Executive Summary

Semicarbazone derivatives, particularly those with nitro-substitutions on the benzaldehyde (B42025) ring, have demonstrated significant potential as corrosion inhibitors for mild steel in acidic media. This guide synthesizes available data to compare the performance of these compounds with other classes of organic inhibitors. While direct, comprehensive comparative studies on this compound are limited, data from closely related compounds such as 5-Nitro-2-furaldehyde semicarbazone and 3-Nitrobenzaldehyde-4-phenylthiosemicarbazone serve as valuable proxies, indicating high inhibition efficiencies. The primary mechanism of action involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier against corrosive agents.

Comparative Performance Analysis

The inhibition efficiency of various organic compounds is influenced by their molecular structure, the nature of the corrosive environment, inhibitor concentration, and temperature. The following table summarizes the performance of several organic inhibitors, including semicarbazone derivatives, under specified experimental conditions.

InhibitorCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Experimental MethodReference
5-Nitro-2-furaldehyde semicarbazone 1.0 M HCl0.5 mM3092.1Weight Loss[1]
3-Nitrobenzaldehyde-4-phenylthiosemicarbazone 1 M HCl5 mM30>90Weight Loss[2]
(E)-2-((2-methoxybenzylidene)amino)phenol0.1 M HCl1.0 mM3075Weight Loss[3]
(E)-2-((4-methoxybenzylidene)amino)phenol0.1 M HCl1.0 mM3076Weight Loss[3]
Cefadroxil1 M HCl1.1 mMNot Specified96Not Specified[4]
Cloxacillin1 M HCl1.5 mMNot Specified81Not Specified[4]
2,5-disubstituted-1,3,4-oxadiazole1 M HClNot SpecifiedNot SpecifiedHighNot Specified[4]
5-chloro-1-octylindoline-2,3-dione1.0 M HCl10⁻³ MNot SpecifiedHighEIS, Potentiodynamic Polarization[5]
2-mercaptobenzoxazol20% HCl5 mM30-70HighWeight Loss, Potentiostatic Polarization[6][7]
2-mercaptobenzimidazol20% HCl5 mM30-70HighWeight Loss, Potentiostatic Polarization[6][7]
Benzyltriethylammonium chloride1.0 M HCl10 mM2565EIS[8]

Experimental Protocols

The evaluation of corrosion inhibitor efficacy relies on standardized experimental techniques. The most common methods cited in the literature are Weight Loss, Potentiodynamic Polarization, and Electrochemical Impedance Spectroscopy (EIS).

Weight Loss Method

This gravimetric technique is a fundamental method for determining corrosion rates.

  • Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, washed with distilled water and acetone, and then dried and weighed.

  • Exposure: The pre-weighed coupons are immersed in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at a specific concentration and temperature for a predetermined duration.

  • Analysis: After the exposure period, the coupons are removed, cleaned to remove corrosion products (typically with a solution containing HCl and hexamine), washed, dried, and re-weighed.

  • Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%).

Potentiodynamic Polarization (PDP)

This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions.

  • Electrochemical Cell: A three-electrode cell is used, consisting of a working electrode (the mild steel specimen), a counter electrode (typically a platinum sheet), and a reference electrode (such as a Saturated Calomel Electrode - SCE).

  • Procedure: The working electrode is immersed in the test solution (with and without inhibitor) and allowed to reach a stable open circuit potential (OCP). A potentiodynamic scan is then performed by polarizing the electrode potential from the OCP in both the cathodic and anodic directions at a slow scan rate.

  • Analysis: The resulting polarization curve (Tafel plot) is used to determine corrosion potential (Ecorr) and corrosion current density (icorr). The inhibition efficiency is calculated from the reduction in icorr in the presence of the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the corrosion process and the protective film formed by the inhibitor.

  • Experimental Setup: The same three-electrode cell as in PDP is used.

  • Procedure: A small amplitude AC voltage signal is applied to the working electrode at its OCP over a wide range of frequencies.

  • Analysis: The impedance data is often represented as Nyquist and Bode plots. The data is fitted to an equivalent electrical circuit model to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate effective corrosion inhibition.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for evaluating the efficacy of a corrosion inhibitor.

G cluster_prep Preparation cluster_exp Experimental Evaluation cluster_analysis Data Analysis cluster_conclusion Conclusion start Start prep_inhibitor Prepare Inhibitor Solutions (Various Concentrations) start->prep_inhibitor prep_specimen Prepare Metal Specimens (e.g., Mild Steel Coupons) start->prep_specimen weight_loss Weight Loss Measurement prep_inhibitor->weight_loss pdp Potentiodynamic Polarization prep_inhibitor->pdp eis Electrochemical Impedance Spectroscopy (EIS) prep_inhibitor->eis prep_specimen->weight_loss prep_specimen->pdp prep_specimen->eis calc_cr_ie Calculate Corrosion Rate (CR) and Inhibition Efficiency (IE%) weight_loss->calc_cr_ie surface_analysis Surface Characterization (e.g., SEM, AFM) weight_loss->surface_analysis analyze_tafel Analyze Tafel Plots (Ecorr, icorr) pdp->analyze_tafel pdp->surface_analysis analyze_impedance Analyze Nyquist & Bode Plots (Rct, Cdl) eis->analyze_impedance eis->surface_analysis conclusion Evaluate Inhibitor Performance and Mechanism calc_cr_ie->conclusion analyze_tafel->conclusion analyze_impedance->conclusion surface_analysis->conclusion

Caption: General workflow for corrosion inhibitor evaluation.

Signaling Pathways and Logical Relationships

The mechanism of corrosion inhibition by organic molecules like this compound involves their adsorption onto the metal surface, which can be visualized as a logical relationship.

G inhibitor Organic Inhibitor Molecule (e.g., this compound) in Corrosive Solution adsorption Adsorption Process (Physisorption and/or Chemisorption) inhibitor->adsorption metal_surface Metal Surface (e.g., Mild Steel) metal_surface->adsorption protective_film Formation of a Protective Adsorbed Film adsorption->protective_film corrosion_inhibition Corrosion Inhibition protective_film->corrosion_inhibition

References

Safety Operating Guide

Proper Disposal of 2-Nitrobenzaldehyde Semicarbazone: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 2-Nitrobenzaldehyde semicarbazone, a compound that requires careful management as hazardous waste.

Immediate Safety Considerations: this compound is classified as an irritant and is harmful if swallowed.[1][2] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2] Adherence to strict safety protocols is mandatory when handling this compound.

Operational Plan for Disposal

The primary directive for the disposal of this compound is to treat it as hazardous waste. Due to its chemical properties as a nitroaromatic compound, in-lab neutralization is not recommended as it can be complex and potentially dangerous.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound, ensure all personnel are equipped with the appropriate PPE to minimize exposure risk.

  • Hand Protection: Wear impermeable and resistant gloves.

  • Eye and Face Protection: Use chemical safety goggles or a face shield.

  • Respiratory Protection: In case of dust or aerosols, use a self-contained respiratory protective device.

  • Protective Clothing: A lab coat or other protective clothing is necessary to prevent skin contact.

Step 2: Segregation and Storage of Waste

Properly segregate and store waste to await professional disposal.

  • Waste Container: Place this compound waste in a clean, dry, sealable, and clearly labeled container.

  • Labeling: The label should prominently display "Hazardous Waste" and identify the contents as "this compound."

  • Storage Location: Store the sealed container in a designated, well-ventilated, and locked area away from incompatible materials, such as strong oxidizing agents.[2]

Step 3: Handling of Contaminated Materials

Any materials that come into contact with this compound must be treated as hazardous waste. This includes:

  • Empty product containers

  • Used PPE (gloves, etc.)

  • Spill cleanup materials (absorbents)

These items should be placed in the same labeled hazardous waste container.

Step 4: Professional Disposal

Engage a licensed hazardous waste management service for the final disposal of the chemical waste. These companies have the expertise and facilities to handle and dispose of such chemicals in an environmentally sound and compliant manner. Do not, under any circumstances, discharge this chemical into drains or the public sewer system.

Quantitative Safety Data

The following table summarizes key safety information for this compound.

ParameterValue/InformationSource
Molecular Formula C8H8N4O3PubChem[1]
Molecular Weight 208.17 g/mol PubChem[1]
Hazard Classifications Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.PubChem[1][2]
Primary Disposal Route Hazardous WasteGeneral recommendation for nitroaromatic compounds
Prohibited Disposal Do not empty into drains or sewer systems.General recommendation for hazardous chemicals
Incompatible Materials Strong oxidizing agentsHPC Standards[2]

Experimental Protocols

Currently, there are no widely established or validated experimental protocols for the in-laboratory neutralization of this compound for non-hazardous disposal. The chemical stability and hazardous nature of nitroaromatic compounds make such procedures complex and potentially dangerous if not conducted under precisely controlled conditions by experienced personnel. Therefore, professional disposal remains the only recommended course of action.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound in a laboratory setting.

cluster_prep Preparation cluster_waste_handling Waste Handling cluster_disposal Final Disposal cluster_prohibited Prohibited Actions prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) collect_waste Collect 2-Nitrobenzaldehyde Semicarbazone Waste prep_ppe->collect_waste Proceed with Handling collect_contaminated Include Contaminated Materials (PPE, Containers, Absorbents) collect_waste->collect_contaminated no_drain DO NOT Dispose Down the Drain collect_waste->no_drain no_trash DO NOT Dispose in Regular Trash collect_waste->no_trash seal_container Place in a Labeled, Sealable Container collect_contaminated->seal_container store_waste Store in a Designated, Secure Area seal_container->store_waste contact_disposal Contact Licensed Hazardous Waste Disposal Service store_waste->contact_disposal Ready for Disposal hand_over Arrange for Waste Pickup and Manifesting contact_disposal->hand_over

References

Personal protective equipment for handling 2-Nitrobenzaldehyde semicarbazone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Nitrobenzaldehyde semicarbazone. The following procedures are based on established safety protocols for handling aromatic nitro compounds and semicarbazones and should be used in conjunction with a thorough, site-specific risk assessment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.[1][2]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1][2]
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1][2]

Signal Word: Warning

Hazard Pictogram: GHS07 (Exclamation Mark)[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure when handling this compound.

Body PartRecommended ProtectionMaterial/Standard
Hands Chemical-resistant gloves.[2] Double gloving is recommended for added protection.[3]Nitrile or neoprene gloves are suitable.[3] Always inspect gloves for signs of degradation or puncture before use.[4]
Eyes Chemical safety goggles and a face shield.[3]Must be ANSI Z87.1 compliant.[4] A face shield should be worn over goggles during procedures with a high splash risk.
Body Chemical-resistant lab coat or coveralls.[3]A flame-resistant material such as Nomex® is recommended, given the nitro-aromatic nature of the compound.[4]
Respiratory Work should be conducted in a certified chemical fume hood.[3]If a fume hood is unavailable or for high-risk activities, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[3]
Feet Closed-toe shoes.Must be made of a chemical-resistant material.[4]

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following experimental protocol is crucial for the safe handling of this compound.

1. Preparation:

  • Designated Area: All work must be performed in a designated area within a certified chemical fume hood to minimize inhalation exposure.[3]
  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.[3][4]
  • Spill Kit: A chemical spill kit appropriate for solid, irritant, and potentially toxic compounds must be available.
  • Review Safety Data: Before commencing work, thoroughly review this guide and any available Safety Data Sheets (SDS) for this compound and related compounds.[3]

2. Handling:

  • Don PPE: Put on all required personal protective equipment as detailed in the table above before handling the chemical.
  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[4]
  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to prevent the generation and inhalation of dust.
  • Avoid Ingestion: Do not eat, drink, or smoke in the laboratory area where this chemical is handled.

3. Post-Handling:

  • Decontamination: Thoroughly clean all glassware, equipment, and surfaces that have come into contact with the chemical. Use an appropriate solvent, followed by soap and water.
  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5]
  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area. The storage area should be locked.[2]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Method
Unused/Expired Chemical Dispose of as hazardous waste through your institution's designated hazardous waste management program.[6] Do not mix with other waste.
Contaminated Labware/PPE Collect in a designated, labeled hazardous waste container. This includes gloves, weigh boats, and any other disposable items that came into contact with the chemical.
Empty Containers Handle uncleaned containers as you would the product itself. Follow institutional guidelines for the disposal of empty hazardous material containers.

Important: Never dispose of this compound down the drain or in the regular trash.[4]

Experimental Workflow and Safety Diagram

The following diagram outlines the standard workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_storage Storage prep1 Review SDS & Protocol prep2 Verify Fume Hood & Safety Equipment prep1->prep2 prep3 Assemble PPE prep2->prep3 handle1 Don PPE prep3->handle1 handle2 Weigh & Transfer Chemical handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Equipment & Surfaces handle3->clean1 clean2 Segregate Hazardous Waste clean1->clean2 clean3 Doff & Dispose of PPE clean2->clean3 store1 Store in Tightly Closed Container clean4 Wash Hands Thoroughly clean3->clean4 store2 Place in Cool, Dry, Ventilated Area store1->store2

References

×

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Top-N result to add to graph 6

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2-Nitrobenzaldehyde semicarbazone
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.